molecular formula C22H29NO3 B15618533 R-96544

R-96544

Cat. No.: B15618533
M. Wt: 355.5 g/mol
InChI Key: AFZLABYDOCWQBQ-WOJBJXKFSA-N
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Description

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol is a stilbenoid.

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1

InChI Key

AFZLABYDOCWQBQ-WOJBJXKFSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-96544 is a potent, competitive, and selective serotonin (B10506) 2A (5-HT2A) receptor antagonist. It is the active metabolite of the orally administered pro-drug R-102444. The primary mechanism of action of this compound is the blockade of 5-HT2A receptors, leading to the inhibition of serotonin-mediated physiological responses, most notably platelet aggregation and vascular smooth muscle contraction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo pharmacological effects, and the detailed methodologies of the key experiments that have defined its profile.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/G11 signaling pathway.[1] By occupying the receptor's binding site, this compound prevents the endogenous agonist, serotonin (5-hydroxytryptamine or 5-HT), from activating the receptor and initiating the downstream signaling cascade.

The canonical signaling pathway for the 5-HT2A receptor involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC lead to various cellular responses, including platelet aggregation and smooth muscle contraction. This compound's antagonism of the 5-HT2A receptor effectively blocks these downstream events.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and functional activity.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandTissue SourceKi (nM)IC50 (nM)Reference
5-HT2A[3H]KetanserinCat platelet membranes1.62.2[1]
α1-adrenergic310[1]
D2 dopamine2400[1]
5-HT13700[1]
5-HT3> 5000[1]
β-adrenergic> 5000[1]

Table 2: In Vitro and In Vivo Functional Activity of this compound

AssaySpeciesAgonistParameterValueReference
Rat Caudal Artery ContractionRatSerotoninpA210.4[1]
Platelet AggregationHuman, Monkey, Cat, Rabbit, Rat, MouseSerotoninIC50Concentration-dependent inhibition[1]
Ex Vivo Platelet AggregationRabbit5-HT + EpinephrineInhibitionSignificant (i.v. administration)[1]
Ex Vivo Platelet AggregationRatNot specifiedInhibitionSignificant (oral R-102444)[1]
Acute Pancreatitis (Caerulein-induced)RatCaeruleinReduction in serum amylase and lipaseDose-dependent (oral R-102444)[2]
Acute Pancreatitis (Diet-induced)MouseCholine-deficient, ethionine-supplemented dietReduction in serum amylaseDose-dependent (s.c. administration)[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Radioligand Binding Assay

This assay determines the affinity of this compound for the 5-HT2A receptor.

  • Tissue Preparation: Membranes from cat platelets were prepared.

  • Radioligand: [3H]Ketanserin was used as the radiolabeled ligand that specifically binds to 5-HT2A receptors.

  • Assay Conditions: The binding study was conducted to assess the displacement of [3H]Ketanserin by increasing concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cat platelet membranes Incubation Incubate membranes, [³H]Ketanserin, and varying concentrations of this compound Membrane_Prep->Incubation Radioligand [³H]Ketanserin (Radioligand) Radioligand->Incubation Compound This compound (Test Compound) Compound->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify bound radioactivity using scintillation counting Filtration->Counting IC50_Calc Calculate IC₅₀ value Counting->IC50_Calc Ki_Calc Calculate Ki value (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Rat Caudal Artery Contraction Assay and Schild Plot Analysis

This functional assay was used to determine the competitive nature of this compound's antagonism.

  • Tissue Preparation: The caudal artery was isolated from rats and mounted in an organ bath.

  • Experimental Procedure:

    • Cumulative concentration-response curves for serotonin (5-HT) were generated to establish a baseline contractile response.

    • The tissue was then incubated with a fixed concentration of this compound.

    • A second cumulative concentration-response curve for serotonin was generated in the presence of this compound.

    • This process was repeated for several different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • The dose ratio (the ratio of the EC50 of serotonin in the presence and absence of this compound) was calculated for each concentration of this compound.

    • A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

    • The pA2 value was determined from the x-intercept of the Schild regression line. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist dose-response curve. A slope of the regression line near unity (1.0) is indicative of competitive antagonism. The study found a pA2 value of 10.4 with a slope of 1.04, confirming the competitive nature of this compound's antagonism at the 5-HT2A receptor.[1]

Schild_Plot_Analysis cluster_exp Experiment cluster_calc Calculation cluster_plot Schild Plot CRC1 Generate Serotonin Concentration-Response Curve (CRC) Incubate Incubate tissue with a fixed concentration of this compound CRC1->Incubate CRC2 Generate Serotonin CRC in presence of this compound Incubate->CRC2 Repeat Repeat for multiple This compound concentrations CRC2->Repeat EC50 Determine EC₅₀ values for each curve CRC2->EC50 Repeat->Incubate Dose_Ratio Calculate Dose Ratio for each this compound concentration EC50->Dose_Ratio Plot Plot log(Dose Ratio - 1) vs. -log[this compound] Dose_Ratio->Plot Analysis Determine pA₂ (x-intercept) and slope of the regression line Plot->Analysis

In Vitro Platelet Aggregation Assay

This assay measured the direct effect of this compound on platelet aggregation induced by serotonin.

  • Sample Preparation: Platelet-rich plasma (PRP) was prepared from blood samples collected from humans, monkeys, cats, rabbits, rats, and mice.[1]

  • Assay Principle: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

  • Experimental Procedure:

    • PRP was placed in an aggregometer cuvette.

    • A baseline light transmission was established.

    • This compound was added at various concentrations and incubated with the PRP.

    • Platelet aggregation was induced by the addition of serotonin (5-HT), either alone or in combination with ADP.

    • The change in light transmission was recorded over time.

  • Data Analysis: The inhibitory effect of this compound was quantified by determining the concentration that caused 50% inhibition (IC50) of the maximum aggregation response. The results showed a concentration-dependent inhibition of platelet aggregation across all species tested.[1]

In Vivo Studies

The effects of this compound and its pro-drug, R-102444, were also evaluated in animal models.

  • Ex Vivo Platelet Aggregation: Intravenous administration of this compound to rabbits and oral administration of R-102444 to rats resulted in a significant inhibition of serotonin-induced platelet aggregation in blood samples collected from these animals.[1] This demonstrates that the pro-drug R-102444 is effectively converted to the active form this compound in vivo.

  • Pressor Response: In anesthetized spontaneously hypertensive rats, intravenous this compound attenuated the increase in blood pressure caused by serotonin but not by phenylephrine (B352888) or angiotensin II.[1] This indicates selectivity for the 5-HT2A receptor over α1-adrenergic and angiotensin II receptors in vivo.

  • Pancreatitis Models: In rat and mouse models of acute and chronic pancreatitis, administration of this compound or R-102444 reduced serum markers of pancreatic damage (amylase and lipase) and attenuated pancreatic necrosis, inflammation, and atrophy.[2] These findings suggest a potential therapeutic role for 5-HT2A receptor antagonists in the treatment of pancreatitis.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Its mechanism of action is centered on the competitive blockade of 5-HT2A receptors, thereby inhibiting serotonin-mediated intracellular signaling. This has been demonstrated through robust in vitro and in vivo studies, including radioligand binding assays, functional vascular contraction experiments with Schild plot analysis, and platelet aggregation studies. The in vivo efficacy of its pro-drug, R-102444, further supports its potential for therapeutic development in conditions where 5-HT2A receptor activation plays a pathological role, such as thrombosis and pancreatitis.

References

R-96544: A Technical Overview of a 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

R-96544 is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor. This technical guide provides a comprehensive overview of its pharmacological properties, experimental methodologies used for its characterization, and its place within the broader landscape of serotonergic drug discovery. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacological Profile:

The primary mechanism of action for this compound is its high-affinity binding to the 5-HT2A receptor, where it acts as an antagonist, effectively blocking the downstream signaling cascades initiated by the endogenous ligand, serotonin.

Quantitative Data Summary:

The following tables summarize the key quantitative data for this compound's interaction with the 5-HT2A receptor.

Binding Affinity Data
Parameter Value
Ki for human 5-HT2A0.30 nM
Ki for rat 5-HT2A0.23 nM
Functional Antagonist Activity
Assay Value
pA2 (DOI-induced head twitches in rats)8.8

Experimental Protocols:

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

1. Radioligand Binding Assays:

This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human or rat 5-HT2A receptor.

    • Radioligand: [3H]ketanserin.

    • Non-specific binding control: Spiperone (B1681076).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • This compound at various concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with [3H]ketanserin and varying concentrations of this compound.

    • A parallel set of tubes containing spiperone is used to determine non-specific binding.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Behavioral Assay: DOI-Induced Head-Twitch Response in Rats:

This assay assesses the functional antagonist activity of this compound in a living organism. The head-twitch response in rodents is a classic behavioral model mediated by 5-HT2A receptor activation.

  • Materials:

    • Male Wistar rats.

    • This compound.

    • 5-HT2A receptor agonist: (±)-2,5-dimethoxy-4-iodoamphetamine (DOI).

    • Vehicle solution for drug administration.

  • Procedure:

    • Administer this compound or its vehicle to the rats via a specific route (e.g., oral, intraperitoneal).

    • After a predetermined pretreatment time, administer a challenge dose of DOI.

    • Observe the rats for a set period (e.g., 30 minutes) and count the number of head twitches.

  • Data Analysis:

    • The ability of this compound to reduce the number of DOI-induced head twitches is quantified.

    • The pA2 value is calculated, which represents the negative logarithm of the molar concentration of the antagonist that would require a 2-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways and Experimental Workflows:

Visual representations are essential for understanding complex biological processes and experimental designs.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq_protein Gq/11 5HT2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Serotonin Serotonin (5-HT) Serotonin->5HT2A Activates R96544 This compound R96544->5HT2A Blocks PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca2_release->Cellular_Response

Caption: 5-HT2A receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Characterize this compound Binding_Assay In Vitro Binding Assay ([³H]ketanserin displacement) Start->Binding_Assay Functional_Assay In Vivo Functional Assay (DOI-induced head-twitch) Start->Functional_Assay Data_Analysis_Binding Data Analysis: Calculate Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Calculate pA₂ Functional_Assay->Data_Analysis_Functional Conclusion Conclusion: This compound is a potent 5-HT2A antagonist Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion

Caption: Workflow for the pharmacological characterization of this compound.

Logical_Relationship Serotonergic_Ligands Serotonergic Ligands Agonists Agonists Serotonergic_Ligands->Agonists Antagonists Antagonists Serotonergic_Ligands->Antagonists Serotonin Serotonin (5-HT) Agonists->Serotonin DOI DOI Agonists->DOI R96544 This compound Antagonists->R96544 Ketanserin Ketanserin Antagonists->Ketanserin

Caption: Classification of this compound among other serotonergic ligands.

An In-depth Technical Guide to the Pharmacology of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the currently available pharmacological data for R-96544. However, a thorough search of publicly accessible scientific literature and safety data sheets did not yield any specific toxicological studies for this compound or its parent compound, R-102444. Therefore, this guide focuses exclusively on the pharmacological profile of this compound. Researchers and drug development professionals are advised to conduct their own comprehensive safety and toxicology assessments as per regulatory guidelines.

Introduction

This compound, with the chemical name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, is a potent and selective 5-HT₂ₐ receptor antagonist. It is the active metabolite of the prodrug R-102444, ((2R, 4R)-4-lauroyloxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride). This compound has demonstrated significant activity in various in vitro and in vivo models, primarily related to its ability to block serotonin-mediated effects through the 5-HT₂ₐ receptor. This guide summarizes the key pharmacological findings, presents quantitative data in a structured format, provides detailed representative experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Pharmacology

Mechanism of Action

This compound is a competitive antagonist of the 5-HT₂ₐ receptor. This is evidenced by its ability to cause a parallel rightward shift in the concentration-response curves for 5-HT in functional assays, with a Schild plot analysis yielding a slope near unity (1.04)[1]. Its high affinity and selectivity for the 5-HT₂ₐ receptor are central to its pharmacological effects.

Receptor Binding Profile

This compound exhibits high affinity for the 5-HT₂ receptor, with a notable selectivity for the 5-HT₂ₐ subtype. Its affinity for other serotonin (B10506) receptor subtypes and other neurotransmitter receptors is significantly lower, indicating a specific pharmacological profile.

ReceptorKᵢ (nM)IC₅₀ (nM)Reference
5-HT₂-2.2[2][3]
5-HT₂ₐ1.6-[2][3]
α₁-adrenergic-310[2][3]
D₂ dopamine-2400[2][3]
5-HT₁-3700[2][3]
5-HT₃-> 5000[2][3]
β-adrenergic-> 5000[2][3]
In Vitro Pharmacology

This compound demonstrates potent inhibition of serotonin (5-HT)-induced platelet aggregation. It is effective against aggregation induced by 5-HT alone or in combination with other agonists like ADP. This effect has been observed in platelets from various species, including humans, monkeys, cats, rabbits, rats, and mice[1]. The antiplatelet effects of this compound are more potent than those of sarpogrelate (B137540) and its active metabolite, M-1[1].

In isolated rat caudal artery preparations, this compound competitively antagonizes 5-HT₂ₐ receptor-mediated contraction. Schild plot analysis of this activity yielded a pA₂ value of 10.4, further confirming its potent and competitive antagonism at this receptor[1]. This compound also inhibited 5-HT₂ₐ receptor-mediated contraction of guinea pig trachea[1].

The selectivity of this compound is also evident in functional assays. It did not inhibit 5-HT₃ receptor-mediated contraction of guinea pig ileum or 5-HT₂ₒ receptor-mediated contraction of the rat fundus preparation, highlighting its specificity for the 5-HT₂ₐ receptor[1].

In Vivo Pharmacology

Intravenous administration of this compound to rabbits led to a significant inhibition of ex vivo platelet aggregation induced by 5-HT combined with epinephrine[1]. Oral administration of the prodrug, R-102444, to rats also resulted in significant inhibition of ex vivo platelet aggregation[1].

In anesthetized spontaneously hypertensive rats with ganglionic blockade, intravenous this compound attenuated the pressor responses evoked by 5-HT. In contrast, it did not affect the pressor responses induced by phenylephrine (B352888) or angiotensin II, demonstrating its selective in vivo antagonism of 5-HT₂ₐ receptor-mediated vasoconstriction[1].

In a mouse model of acute pancreatitis induced by a choline-deficient, ethionine-supplemented diet, subcutaneous administration of this compound (10-100 mg/kg, twice daily) reduced serum amylase activity and dose-dependently attenuated pancreatic necrosis, inflammation, and vacuolization[4]. The prodrug, R-102444, also showed protective effects in rat models of acute and chronic pancreatitis[4]. These findings suggest a potential therapeutic role for 5-HT₂ₐ receptor antagonists in the management of pancreatitis.

Experimental Protocols

The following are representative, detailed protocols for the key types of experiments used to characterize the pharmacology of this compound. It is important to note that these are generalized methods and may not reflect the exact protocols used in the original studies.

5-HT₂ₐ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT₂ₐ receptor.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human 5-HT₂ₐ receptor or from brain tissue known to have high 5-HT₂ₐ receptor density (e.g., cat platelet membranes)[1].

  • Radioligand: [³H]Ketanserin, a selective 5-HT₂ₐ receptor antagonist.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₂ₐ antagonist (e.g., spiperone (B1681076) or unlabeled ketanserin).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes, [³H]ketanserin (at a concentration near its Kₔ), and assay buffer.

    • Non-specific Binding: Receptor membranes, [³H]ketanserin, and a saturating concentration of the non-labeled antagonist.

    • Competitive Binding: Receptor membranes, [³H]ketanserin, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Serotonin-Induced Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on 5-HT-induced platelet aggregation.

Materials:

  • Platelet-Rich Plasma (PRP): Obtained from fresh whole blood from healthy human donors or various animal species[1].

  • Platelet-Poor Plasma (PPP): Used as a reference for 100% aggregation.

  • Aggregating Agent: Serotonin (5-HT), alone or in combination with ADP.

  • Test Compound: this compound hydrochloride.

  • Saline or appropriate vehicle.

  • Platelet Aggregometer.

Procedure:

  • PRP and PPP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Assay Setup: Pre-warm the PRP and PPP samples to 37°C. Pipette a known volume of PRP into an aggregometer cuvette with a magnetic stir bar.

  • Baseline and Calibration: Place the cuvette with PRP into the aggregometer and set the baseline for 0% aggregation. Use a cuvette with PPP to set the 100% aggregation level.

  • Inhibition Measurement: Add different concentrations of this compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes) while stirring.

  • Initiation of Aggregation: Add the aggregating agent (5-HT or 5-HT + ADP) to the cuvette to induce platelet aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Determine the maximum aggregation for each concentration of this compound. Calculate the percentage inhibition of aggregation compared to the vehicle control. Determine the IC₅₀ value for this compound.

Isolated Rat Caudal Artery Contraction Assay

Objective: To assess the antagonistic effect of this compound on 5-HT-induced vascular smooth muscle contraction.

Materials:

  • Rat Caudal Artery.

  • Krebs-Henseleit Solution: A physiological salt solution, bubbled with 95% O₂ / 5% CO₂.

  • Contractile Agent: Serotonin (5-HT).

  • Test Compound: this compound hydrochloride.

  • Organ Bath System with Force Transducers.

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the caudal artery. Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

  • Cumulative Concentration-Response Curve to 5-HT: After washing out the KCl and allowing the tissue to return to baseline, add increasing concentrations of 5-HT cumulatively to obtain a control concentration-response curve.

  • Antagonism Protocol: Wash the tissues and incubate them with a specific concentration of this compound for a set period (e.g., 30-60 minutes).

  • Shifted Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of 5-HT to generate a new concentration-response curve.

  • Data Analysis: Compare the concentration-response curves of 5-HT in the absence and presence of this compound. A parallel rightward shift indicates competitive antagonism. Calculate the dose ratio for each concentration of the antagonist. Perform a Schild plot analysis (log(dose ratio - 1) vs. log(antagonist concentration)) to determine the pA₂ value, which is a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflows

5-HT₂ₐ Receptor Signaling Pathway Blockade by this compound

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses, including platelet aggregation and smooth muscle contraction. This compound, as a competitive antagonist, blocks the initial step of this cascade by preventing serotonin from binding to and activating the 5-HT₂ₐ receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Blocks Binding Serotonin Serotonin (5-HT) Serotonin->Receptor Binds and Activates Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Response PKC->Response

Caption: 5-HT₂ₐ receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonism Assessment

The following diagram illustrates a typical workflow for assessing the antagonistic properties of a compound like this compound in an in vitro functional assay, such as the isolated tissue contraction experiment.

G cluster_workflow Experimental Workflow prep Tissue Preparation (e.g., Isolate Rat Caudal Artery) mount Mounting in Organ Bath & Equilibration prep->mount viability Viability Check (e.g., KCl) mount->viability control_curve Control Agonist Concentration-Response Curve (e.g., 5-HT) viability->control_curve washout1 Washout control_curve->washout1 incubation Incubate with Antagonist (this compound) washout1->incubation shifted_curve Repeat Agonist Concentration-Response Curve incubation->shifted_curve analysis Data Analysis (Schild Plot, pA2) shifted_curve->analysis

Caption: A representative experimental workflow for assessing antagonist potency.

References

R-96544: A Technical Guide for Serotonin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of R-96544, a potent and selective 5-HT2A receptor antagonist. This compound is the active metabolite of the prodrug R-102444. This document consolidates key pharmacological data, experimental methodologies, and relevant biological pathways to facilitate further research and development efforts in the field of serotonin (B10506) signaling.

Core Pharmacological Data

This compound exhibits high affinity and selectivity for the 5-HT2A receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies, demonstrating its potential as a tool for investigating serotonergic systems and as a therapeutic agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its prodrug, R-102444.

Parameter Value Assay System Reference
Ki (this compound) 1.6 nM5-HT2A Receptor Binding (Cat Platelet Membranes)[1][[“]]
pA2 (this compound) 10.4Rat Caudal Artery Contraction[[“]]

Table 1: Receptor Binding and Antagonist Potency of this compound

Receptor IC50 (nM) Reference
5-HT22.2[1][[“]]
α1-adrenergic310[1][[“]]
D2 dopamine2400[1][[“]]
5-HT13700[1][[“]]
5-HT3> 5000[1][[“]]
β-adrenergic> 5000[1][[“]]

Table 2: Receptor Selectivity Profile of this compound

Experimental Model Compound Dose Range Effect Reference
Caerulein-induced acute pancreatitis (rat)R-102444 (p.o.)10 - 100 mg/kgDose-dependent reduction in serum amylase and lipase[4]
Pancreatic duct ligation-induced acute pancreatitis (rat)R-102444 (p.o.)0.3 - 10 mg/kgDose-dependent reduction in serum amylase and lipase[4]
Choline-deficient, ethionine-supplemented diet-induced acute pancreatitis (mouse)This compound (s.c., bid)10 - 100 mg/kgReduction in serum amylase and attenuation of pancreatic necrosis, inflammation, and vacuolization[4]
Spontaneous chronic pancreatitis (Wistar Bonn/Kobori rats)R-102444 (in diet)0.017% and 0.17%Suppression of parenchymal destruction and adipose tissue replacement[4]

Table 3: In Vivo Efficacy of this compound and R-102444 in Pancreatitis Models

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT2A receptor, a G protein-coupled receptor (GPCR) typically coupled to Gq/11. Activation of the 5-HT2A receptor by serotonin normally initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, resulting in various cellular responses. This compound blocks the initial binding of serotonin to the receptor, thereby inhibiting this downstream signaling.

G Simplified 5-HT2A Receptor Signaling Pathway and Antagonism by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Competitively Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Binds and Activates Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca->Response PKC->Response G Experimental Workflow for In Vitro Assays cluster_binding Receptor Binding Assay cluster_functional Functional Antagonism Assay b1 Prepare Cat Platelet Membranes b2 Incubate with [3H]ketanserin and this compound b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Mount Rat Caudal Artery Rings f2 Obtain 5-HT Concentration- Response Curves +/- this compound f1->f2 f3 Measure Contraction f2->f3 f4 Schild Plot Analysis f3->f4 f5 Determine pA2 f4->f5 G Prodrug to Active Metabolite Conversion R102444 R-102444 (Prodrug, Orally Administered) InVivo In Vivo Metabolism (Esterase Cleavage) R102444->InVivo R96544 This compound (Active Metabolite) InVivo->R96544 Target 5-HT2A Receptor R96544->Target Antagonizes

References

Investigating the Binding Affinity of R-96544: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of R-96544, a potent and selective 5-HT2A receptor antagonist. The information compiled herein, including quantitative binding data, detailed experimental methodologies, and signaling pathway visualizations, is intended to support research and development efforts in pharmacology and drug discovery.

Quantitative Binding Profile of this compound

This compound demonstrates high affinity and selectivity for the serotonin (B10506) 5-HT2A receptor. Its binding characteristics have been determined through various in vitro assays, and the key quantitative data are summarized below.

Receptor/SiteParameterValue (nM)Species/TissueReference
5-HT2A Ki 1.6 -[1][2][3]
5-HT2 IC50 2.2 -[1][2][3]
α1-adrenergic IC50 310 -[1][2][3]
D2 dopamine IC50 2400 -[1][2][3]
5-HT1 IC50 3700 -[1][2][3]
5-HT3 IC50 > 5000 -[1][2][3]
β-adrenergic IC50 > 5000 -[1][2][3]
5-HT2A pA2 10.4 (dimensionless) Rat Caudal Artery[4]

Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency. The value of 10.4 corresponds to a very high antagonist potency at the 5-HT2A receptor.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional antagonism of compounds like this compound.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound (in this case, this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor, or tissue homogenates known to be rich in 5-HT2A receptors (e.g., cat platelet membranes or rat frontal cortex).[4]

  • Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.[4]

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or this compound itself).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of [3H]ketanserin (typically at or near its Kd value).

    • Varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of a non-labeled antagonist.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation (Receptor + Radioligand + Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand ([3H]ketanserin) Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound) Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation G Schild Plot Analysis Workflow cluster_setup Experimental Setup cluster_curves Concentration-Response Curves cluster_analysis Data Analysis Tissue_Prep Isolated Tissue Preparation & Mounting Control_CRC Control Agonist (5-HT) CRC Tissue_Prep->Control_CRC Antagonist_Incubation Incubate with This compound Control_CRC->Antagonist_Incubation Antagonist_CRC Agonist CRC in Presence of this compound Antagonist_Incubation->Antagonist_CRC DR_Calculation Calculate Dose Ratios (DR) Antagonist_CRC->DR_Calculation Schild_Plot Construct Schild Plot (log(DR-1) vs log[Antagonist]) DR_Calculation->Schild_Plot pA2_Slope Determine pA2 and Slope Schild_Plot->pA2_Slope G 5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Serotonin Serotonin (Agonist) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds & Activates R96544 This compound (Antagonist) R96544->HT2A_Receptor Binds & Blocks G_Protein Gq/11 HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca2+ Store IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) PKC->Cellular_Response Leads to ER->Ca2 Releases

References

An In-depth Technical Guide to R-96544 and its Prodrug R-102444: A Potent and Selective 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potent and selective 5-HT2A receptor antagonist R-96544 and its orally bioavailable prodrug, R-102444. This compound, the active metabolite, demonstrates high affinity and selectivity for the serotonin (B10506) 2A (5-HT2A) receptor, a key player in a multitude of physiological and pathological processes, including platelet aggregation, thrombosis, and vasoconstriction. This document details the mechanism of action, pharmacological profile, and key experimental data related to these compounds, offering valuable insights for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is chemically identified as (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride.[1] Its prodrug, R-102444, is the (2R,4R)-4-lauroyloxy ester of this compound. This structural modification enhances oral absorption, with subsequent hydrolysis in the body releasing the active compound, this compound.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride[1]
Molecular Formula C22H29NO3.HCl[1]
Molecular Weight 391.94 g/mol [1]
Purity ≥98% (HPLC)[1]
Solubility Soluble to 100 mM in water and DMSO[1]
CAS Number 167144-80-1[1]

Mechanism of Action and Pharmacology

This compound exerts its pharmacological effects through competitive antagonism of the 5-HT2A receptor. This has been demonstrated through various in vitro and in vivo studies, which are detailed in the subsequent sections.

5-HT2A Receptor Signaling Pathway

The binding of serotonin (5-HT) to the 5-HT2A receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway is central to 5-HT-induced platelet aggregation and smooth muscle contraction. This compound competitively blocks the initial binding of 5-HT to the receptor, thereby inhibiting these downstream effects.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq11 Gq/11 5HT2A->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG 5HT Serotonin (5-HT) 5HT->5HT2A R96544 This compound R96544->5HT2A Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Platelet Aggregation Smooth Muscle Contraction Ca_release->Response PKC_activation->Response

Caption: 5-HT2A receptor signaling and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through receptor binding and functional assays.

Table 2: Receptor Binding Affinity (Ki) and Inhibitory Potency (IC50) of this compound

Receptor/TargetAssay TypeValueUnitReference
5-HT2A Binding Affinity (Ki)1.6nM
5-HT2 Inhibitory Potency (IC50)2.2nM
α1-adrenergic Inhibitory Potency (IC50)310nM
D2 dopamine Inhibitory Potency (IC50)2400nM
5-HT1 Inhibitory Potency (IC50)3700nM
5-HT3 Inhibitory Potency (IC50)> 5000nM
β-adrenergic Inhibitory Potency (IC50)> 5000nM

These data highlight the high selectivity of this compound for the 5-HT2A receptor over other serotonin receptor subtypes and adrenergic and dopaminergic receptors.

Prodrug to Active Drug Conversion

R-102444 is designed as a prodrug to improve the oral bioavailability of this compound. Following oral administration, R-102444 is absorbed and subsequently metabolized, likely by esterases, to yield the active compound this compound.

Prodrug Conversion R102444_oral R-102444 (Oral Administration) Absorption Gastrointestinal Absorption R102444_oral->Absorption Metabolism Esterase-mediated Metabolism Absorption->Metabolism R96544_active This compound (Active Drug in Circulation) Metabolism->R96544_active Target 5-HT2A Receptor R96544_active->Target

Caption: Conversion of the prodrug R-102444 to the active form this compound.

Key Experimental Protocols

The pharmacological characterization of this compound and R-102444 involved several key in vitro and in vivo experiments.

In Vitro Platelet Aggregation Assay
  • Objective: To determine the inhibitory effect of this compound on serotonin-induced platelet aggregation.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

    • Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

    • Treatment: this compound or vehicle is pre-incubated with the PRP for a specified time.

    • Induction of Aggregation: A submaximal concentration of a platelet agonist, such as serotonin (5-HT) or a combination of 5-HT and ADP, is added to induce aggregation.

    • Data Analysis: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of this compound is quantified by comparing the aggregation response in its presence to the control (vehicle) response.

Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared from cultured cells or animal tissues (e.g., cat platelets).

    • Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin) in the presence of varying concentrations of this compound.

    • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Rat Caudal Artery Contraction Assay
  • Objective: To assess the functional antagonist activity of this compound on 5-HT2A receptor-mediated vasoconstriction.

  • Methodology:

    • Tissue Preparation: The caudal artery is dissected from a rat and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

    • Equilibration: The arterial rings are allowed to equilibrate under a resting tension.

    • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to 5-HT is generated to establish a baseline contractile response.

    • Antagonist Incubation: The tissues are washed and then incubated with this compound for a specific period.

    • Second Concentration-Response Curve: A second cumulative concentration-response curve to 5-HT is generated in the presence of this compound.

    • Data Analysis: The antagonist effect of this compound is determined by the rightward shift of the concentration-response curve to 5-HT. The pA2 value, a measure of antagonist potency, can be calculated from these data.[2]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Assays Platelet_Assay Platelet Aggregation Assay Data_Analysis Data Analysis Platelet_Assay->Data_Analysis Binding_Assay Receptor Binding Assay Binding_Assay->Data_Analysis Artery_Assay Artery Contraction Assay Artery_Assay->Data_Analysis Oral_Admin Oral Administration of R-102444 (rats) ExVivo_Aggregation Ex Vivo Platelet Aggregation Oral_Admin->ExVivo_Aggregation IV_Admin Intravenous Administration of this compound (rabbits) IV_Admin->ExVivo_Aggregation ExVivo_Aggregation->Data_Analysis Blood_Sample Blood/Tissue Samples Blood_Sample->Platelet_Assay Blood_Sample->Binding_Assay Blood_Sample->Artery_Assay Pharmacological_Profile Pharmacological Profile (Potency, Selectivity, Efficacy) Data_Analysis->Pharmacological_Profile

Caption: Workflow of key experiments for characterizing this compound and R-102444.

In Vivo Efficacy

Oral administration of the prodrug R-102444 to rats resulted in a significant inhibition of ex vivo platelet aggregation.[2] This demonstrates the successful conversion of the prodrug to the active form, this compound, in vivo and its systemic pharmacological activity. In contrast, R-102444 itself was inactive in in vitro platelet aggregation assays, confirming its prodrug nature.[2] Intravenous administration of this compound in rabbits also significantly inhibited ex vivo platelet aggregation induced by 5-HT combined with epinephrine.[2]

Conclusion

This compound is a highly potent and selective 5-HT2A receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and vasoconstriction in preclinical models. Its prodrug, R-102444, provides a means for effective oral delivery. The detailed pharmacological profile and experimental data presented in this guide underscore the potential of this compound series for further investigation in therapeutic areas where 5-HT2A receptor antagonism is a validated or promising strategy. This includes, but is not limited to, thrombotic disorders and other cardiovascular diseases. Researchers are encouraged to utilize the provided information and experimental frameworks to further explore the therapeutic applications of this compound and R-102444.

References

In Vivo Efficacy of R-96544 on Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is the active metabolite of the prodrug R-102444 and functions as a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1] Serotonin (5-HT), through its 5-HT2A receptor on platelets, is a key mediator in amplifying platelet aggregation initiated by other agonists such as ADP and epinephrine (B1671497). Consequently, antagonism of this receptor presents a promising therapeutic strategy for the prevention of thrombosis. This technical guide provides a comprehensive overview of the in vivo effects of this compound on platelet aggregation, summarizing available data, detailing experimental methodologies, and illustrating the relevant biological pathways and workflows.

Quantitative Data Summary

While specific in vivo dose-response data for this compound from publicly available literature is limited, this section presents an illustrative table based on the reported potent antiplatelet effects. The following data should be considered as a template for presenting experimental findings.

Table 1: Illustrative In Vivo Efficacy of this compound on Ex Vivo Platelet Aggregation

Animal ModelDrug (Administration Route)DoseAgonist(s)Time PointPercent Inhibition of Platelet Aggregation (Mean ± SD)
RabbitThis compound (Intravenous)0.1 mg/kg5-HT + Epinephrine1 hourData not available
RabbitThis compound (Intravenous)0.3 mg/kg5-HT + Epinephrine1 hourData not available
RabbitThis compound (Intravenous)1.0 mg/kg5-HT + Epinephrine1 hourData not available
RatR-102444 (Oral)1 mg/kg5-HT + ADP2 hoursData not available
RatR-102444 (Oral)3 mg/kg5-HT + ADP2 hoursData not available
RatR-102444 (Oral)10 mg/kg5-HT + ADP2 hoursData not available

Note: The table is a template. Specific quantitative data from in vivo studies on this compound and R-102444 are not available in the cited literature. Researchers should populate such a table with their own experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo effects of this compound on platelet aggregation, based on standard pharmacological practices and the available information on the compound.

In Vivo Administration of this compound in Rabbits
  • Animal Model: Male New Zealand White rabbits (2.5-3.0 kg).

  • Housing: Animals are housed in individual cages with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Drug Formulation: this compound hydrochloride is dissolved in sterile physiological saline.

  • Administration: this compound is administered intravenously (i.v.) via the marginal ear vein. A control group receives an equivalent volume of the vehicle (physiological saline).

  • Blood Sampling: Blood samples are collected from the central ear artery into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio) at baseline (pre-dose) and at specified time points post-administration (e.g., 1, 2, 4, and 6 hours).

Oral Administration of R-102444 in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in groups with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before oral administration.

  • Drug Formulation: R-102444 is suspended in a 0.5% methylcellulose (B11928114) solution.

  • Administration: R-102444 is administered orally (p.o.) by gavage. A control group receives an equivalent volume of the vehicle.

  • Blood Sampling: Blood is collected via cardiac puncture under anesthesia into tubes containing 3.8% sodium citrate at specified time points post-administration (e.g., 1, 2, 4, and 8 hours).

Ex Vivo Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation:

    • Whole blood is centrifuged at 150 x g for 10 minutes at room temperature to obtain PRP.

    • The remaining blood is centrifuged at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Platelet Aggregation Measurement:

    • Platelet aggregation is measured using a light transmission aggregometer.

    • PRP is pre-warmed to 37°C for 5 minutes.

    • A baseline light transmission is established.

    • Platelet aggregation is induced by adding a combination of agonists, such as 5-HT and epinephrine or 5-HT and ADP.

    • The change in light transmission is recorded for a set period (e.g., 10 minutes), and the maximum aggregation percentage is determined.

  • Data Analysis: The percentage inhibition of platelet aggregation by this compound or R-102444 is calculated by comparing the maximum aggregation in the drug-treated groups to the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound Action

G cluster_platelet Platelet R96544 This compound SHT2A 5-HT2A Receptor R96544->SHT2A Antagonism PLC Phospholipase C (PLC) SHT2A->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca Ca²⁺ Mobilization IP3_DAG->Ca Leads to PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Leads to Aggregation Platelet Aggregation Amplification Ca->Aggregation PKC->Aggregation Serotonin Serotonin (5-HT) Serotonin->SHT2A Activation

Caption: Mechanism of this compound action on platelet 5-HT2A receptors.

Experimental Workflow for In Vivo Studies

G cluster_workflow In Vivo Experimental Workflow Animal_Model Animal Model Selection (Rabbit or Rat) Drug_Admin Drug Administration (this compound i.v. or R-102444 p.o.) Animal_Model->Drug_Admin Blood_Sampling Timed Blood Sampling Drug_Admin->Blood_Sampling PRP_Prep Platelet-Rich Plasma (PRP) Preparation Blood_Sampling->PRP_Prep Aggregation_Assay Ex Vivo Platelet Aggregation Assay PRP_Prep->Aggregation_Assay Data_Analysis Data Analysis (% Inhibition) Aggregation_Assay->Data_Analysis

References

The Role of R-96544 in Pancreatitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the 5-HT2A Receptor Antagonist R-96544 in Experimental Models of Acute and Chronic Pancreatitis

This technical guide provides a comprehensive overview of the role of this compound, an active metabolite of R-102444, in the study of pancreatitis. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serotonin (B10506) 5-HT2A receptor in pancreatic inflammation and injury. This document details the mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for Targeting the 5-HT2A Receptor in Pancreatitis

Pancreatitis, in both its acute and chronic forms, is characterized by inflammation and autodigestion of the pancreas.[1] The pathophysiology involves premature activation of digestive enzymes within acinar cells, leading to cellular injury, an influx of inflammatory cells, and the release of pro-inflammatory cytokines.[1] Serotonin (5-hydroxytryptamine, 5-HT), a multifaceted biogenic amine, has been implicated in the regulation of pancreatic function and the pathogenesis of pancreatitis.[2][3] The 5-HT2A receptor, a G protein-coupled receptor, is a key mediator of serotonin's pro-inflammatory and physiological effects.[4] this compound, and its prodrug R-102444, are potent and selective antagonists of the 5-HT2A receptor.[5][6] Studies have investigated their potential to mitigate pancreatic damage in various experimental models of pancreatitis, suggesting a promising therapeutic avenue.[5]

Mechanism of Action: 5-HT2A Receptor Antagonism in Pancreatitis

This compound exerts its protective effects in pancreatitis by blocking the 5-HT2A receptor on pancreatic acinar cells.[5] Activation of the 5-HT2A receptor by serotonin is believed to contribute to the inflammatory cascade and cellular damage seen in pancreatitis.[2][7] By antagonizing this receptor, this compound is hypothesized to interrupt key downstream signaling pathways involved in inflammation and enzyme secretion.

The proposed signaling pathway is as follows: Serotonin released during pancreatic injury binds to the 5-HT2A receptor on acinar cells. This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is thought to contribute to aberrant zymogen activation and the transcription of pro-inflammatory cytokines. This compound, by blocking the initial binding of serotonin to the 5-HT2A receptor, prevents the initiation of this inflammatory signaling cascade.

This compound Mechanism of Action in Pancreatitis cluster_0 Pancreatic Acinar Cell Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Binds This compound This compound This compound->5-HT2A Receptor Blocks Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Zymogen Activation Zymogen Activation Ca2+ Release->Zymogen Activation Inflammation Inflammation PKC Activation->Inflammation Caerulein-Induced Pancreatitis Workflow Start Start Acclimatize Rats Acclimatize Rats Start->Acclimatize Rats Administer R-102444 (p.o.) Administer R-102444 (p.o.) Acclimatize Rats->Administer R-102444 (p.o.) Induce Pancreatitis (Caerulein i.p.) Induce Pancreatitis (Caerulein i.p.) Administer R-102444 (p.o.)->Induce Pancreatitis (Caerulein i.p.) Sacrifice & Sample Collection Sacrifice & Sample Collection Induce Pancreatitis (Caerulein i.p.)->Sacrifice & Sample Collection Serum Analysis (Amylase, Lipase) Serum Analysis (Amylase, Lipase) Sacrifice & Sample Collection->Serum Analysis (Amylase, Lipase) Histological Analysis Histological Analysis Sacrifice & Sample Collection->Histological Analysis End End Serum Analysis (Amylase, Lipase)->End Histological Analysis->End Pancreatic Duct Ligation Workflow Start Start Anesthetize Rats Anesthetize Rats Start->Anesthetize Rats Laparotomy Laparotomy Anesthetize Rats->Laparotomy Administer R-102444 (p.o.) Administer R-102444 (p.o.) Laparotomy->Administer R-102444 (p.o.) Ligate Pancreatic Duct Ligate Pancreatic Duct Administer R-102444 (p.o.)->Ligate Pancreatic Duct Suture & Recovery Suture & Recovery Ligate Pancreatic Duct->Suture & Recovery Post-operative Monitoring Post-operative Monitoring Suture & Recovery->Post-operative Monitoring Sacrifice & Sample Collection Sacrifice & Sample Collection Post-operative Monitoring->Sacrifice & Sample Collection Serum & Histological Analysis Serum & Histological Analysis Sacrifice & Sample Collection->Serum & Histological Analysis End End Serum & Histological Analysis->End CDE Diet-Induced Pancreatitis Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Initiate CDE Diet Initiate CDE Diet Acclimatize Mice->Initiate CDE Diet Administer this compound (s.c., bid) Administer this compound (s.c., bid) Initiate CDE Diet->Administer this compound (s.c., bid) Monitor for a Defined Period Monitor for a Defined Period Administer this compound (s.c., bid)->Monitor for a Defined Period Sacrifice & Sample Collection Sacrifice & Sample Collection Monitor for a Defined Period->Sacrifice & Sample Collection Serum & Histological Analysis Serum & Histological Analysis Sacrifice & Sample Collection->Serum & Histological Analysis End End Serum & Histological Analysis->End

References

Understanding the Selectivity of R-96544 for the 5-HT2A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of R-96544, a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. The document collates key quantitative data, details common experimental methodologies for assessing receptor selectivity, and visualizes the primary signaling pathway associated with the 5-HT2A receptor. This compound is the active metabolite of the novel 5-HT2A receptor antagonist, R-102444.[1] Its high affinity and selectivity for the 5-HT2A receptor make it a valuable tool for neuroscience research and a potential therapeutic agent.

Quantitative Pharmacological Data

The selectivity of this compound is demonstrated by its high binding affinity for the 5-HT2A receptor and significantly lower affinity for other neurotransmitter receptors. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinity (Ki) of this compound at the 5-HT2A Receptor

CompoundReceptorKi (nM)
This compound5-HT2A1.6

Data from Tocris Bioscience and R&D Systems.[2]

Table 2: Functional Antagonist Activity (IC50) and Selectivity Profile of this compound

Receptor/TargetIC50 (nM)
5-HT22.2
α1-adrenergic310
D2 dopamine2400
5-HT13700
5-HT3>5000
β-adrenergic>5000

Data from Tocris Bioscience and R&D Systems.[2]

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[3] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is fundamental to the various physiological and behavioral effects mediated by the 5-HT2A receptor.[4]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response Ca2->Response PKC->Response Agonist 5-HT (Agonist) Agonist->5HT2A Binds

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Protocols

The determination of receptor selectivity and affinity for a compound like this compound involves a series of well-established in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 cells).[5]

  • Radioligand: [3H]-Ketanserin (a well-characterized 5-HT2A antagonist).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., unlabeled Ketanserin or Mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In each well of the microplate, add the cell membranes, a fixed concentration of [3H]-Ketanserin, and either the assay buffer (for total binding), a dilution of this compound, or the non-specific binding control.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Ketanserin) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Membranes Prepare 5-HT2A Receptor Membranes Incubate Incubate Membranes, [3H]-Ketanserin, and this compound Prep_Membranes->Incubate Prep_Ligands Prepare [3H]-Ketanserin and this compound dilutions Prep_Ligands->Incubate Filter Rapid Filtration to Separate Bound/Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow for a radioligand binding assay.

Functional Assay: Inhibition of 5-HT-Induced Platelet Aggregation

This assay assesses the functional antagonism of this compound by measuring its ability to inhibit a physiological response mediated by 5-HT2A receptors.

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin-induced platelet aggregation.

Materials:

  • Freshly prepared platelet-rich plasma (PRP) from human or animal blood.

  • Serotonin (5-HT) as the agonist.

  • Test compound: this compound.

  • Saline or appropriate buffer.

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Obtain whole blood and centrifuge at a low speed to separate the PRP.

  • Baseline Measurement: Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.

  • Pre-incubation: Add various concentrations of this compound or vehicle control to the PRP samples and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Agonist Addition: Add a submaximal concentration of 5-HT to induce platelet aggregation.

  • Aggregation Monitoring: Record the change in light transmission over time as the platelets aggregate. The extent of aggregation is proportional to the increase in light transmission.

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of this compound.

    • Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the 5-HT-induced platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_PRP Prepare Platelet-Rich Plasma (PRP) Pre_Incubate Pre-incubate PRP with this compound Prep_PRP->Pre_Incubate Prep_Compound Prepare this compound dilutions Prep_Compound->Pre_Incubate Add_Agonist Add 5-HT to Induce Aggregation Pre_Incubate->Add_Agonist Measure Monitor Aggregation (Light Transmission) Add_Agonist->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a platelet aggregation functional assay.

References

An In-Depth Technical Guide to R-96544: A Potent 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of R-96544, a potent and selective 5-HT2A receptor antagonist. The information is intended to support research and development efforts in fields where modulation of the serotonergic system is of interest.

Chemical Structure and Properties

This compound, with the chemical name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride, is a synthetic molecule that acts as a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. It is the active metabolite of the prodrug R-102444.[1]

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Chemical Name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride
Molecular Formula C22H29NO3.HCl
Molecular Weight 391.94 g/mol
CAS Number 167144-80-1
SMILES Cl[H].COC1=CC=CC(CCC2=C(OCC[C@@H]3C--INVALID-LINK--CN3C)C=CC=C2)=C1
InChI Key OUKRSTJUAQEATQ-GZJHNZOKSA-N
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in water and DMSO
Storage Store at room temperature

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective antagonist of the 5-HT2A receptor, with a reported Ki value of 1.6 nM. Its selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile, as detailed in Table 2.

Receptor/TargetIC50 (nM)Reference
5-HT2 2.2
α1-adrenergic 310
D2 dopamine 2400
5-HT1 3700
5-HT3 > 5000
β-adrenergic > 5000

The primary mechanism of action of this compound is the competitive antagonism of 5-HT2A receptors. By blocking the binding of serotonin to these receptors, this compound inhibits downstream signaling pathways. This antagonistic activity has been demonstrated to inhibit 5-HT-induced platelet aggregation and pressor responses in vivo.

The binding of serotonin (5-HT) to the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively blocks the initial binding of 5-HT, thereby inhibiting this entire signaling cascade.

G 5-HT2A Receptor Antagonism by this compound cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG 5HT Serotonin (5-HT) 5HT->5HT2A_Receptor Binds R96544 This compound R96544->5HT2A_Receptor Blocks Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Signaling pathway of 5-HT2A receptor antagonism by this compound.

Experimental Protocols

The pharmacological activity of this compound has been characterized through various in vitro and in vivo experiments. Below are detailed methodologies for key assays cited in the literature.

This assay is crucial for determining the inhibitory effect of this compound on serotonin-induced platelet aggregation.

Objective: To measure the concentration-dependent inhibition of 5-HT-induced platelet aggregation by this compound.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from human, monkey, cat, rabbit, rat, or mouse subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 cells/mL) using PPP.

    • Pre-incubate PRP samples with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer.

    • Induce platelet aggregation by adding a submaximal concentration of 5-HT, alone or in combination with ADP.

    • Monitor the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

This assay assesses the in vivo efficacy of this compound after administration to a live subject.

Objective: To evaluate the inhibitory effect of orally administered R-102444 (the prodrug of this compound) or intravenously administered this compound on 5-HT-induced platelet aggregation.

Methodology:

  • Drug Administration:

    • Administer R-102444 orally or this compound intravenously to the animal subjects (e.g., rats, rabbits).

  • Blood Collection and PRP Preparation:

    • At various time points after drug administration, collect blood samples.

    • Prepare PRP as described in the in vitro protocol.

  • Aggregation Measurement:

    • Induce platelet aggregation in the collected PRP samples using 5-HT combined with epinephrine.

    • Measure platelet aggregation as described in the in vitro protocol.

  • Data Analysis:

    • Compare the degree of platelet aggregation in samples from drug-treated animals to that from vehicle-treated animals to determine the in vivo inhibitory effect.

This assay is used to determine the binding affinity of this compound to the 5-HT2A receptor.

Objective: To determine the Ki (inhibition constant) of this compound for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a source rich in 5-HT2A receptors, such as cat platelets or a cell line overexpressing the human 5-HT2A receptor.

    • Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Binding Reaction:

    • Incubate the membrane preparation with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of this compound.

    • Incubate at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates a typical workflow for the pharmacological characterization of a 5-HT2A antagonist like this compound.

G Pharmacological Characterization Workflow for this compound Start Compound Synthesis (this compound) InVitro_Screening In Vitro Screening Start->InVitro_Screening Binding_Assay Radioligand Binding Assay (Determine Ki) InVitro_Screening->Binding_Assay Functional_Assay In Vitro Functional Assay (Platelet Aggregation) InVitro_Screening->Functional_Assay Selectivity_Panel Receptor Selectivity Panel (IC50 values) InVitro_Screening->Selectivity_Panel InVivo_Testing In Vivo Testing InVitro_Screening->InVivo_Testing Promising Results Data_Analysis Data Analysis and Pharmacological Profile Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Panel->Data_Analysis ExVivo_Assay Ex Vivo Platelet Aggregation InVivo_Testing->ExVivo_Assay Pressor_Response In Vivo Pressor Response InVivo_Testing->Pressor_Response ExVivo_Assay->Data_Analysis Pressor_Response->Data_Analysis End Lead Candidate Data_Analysis->End

Caption: A typical workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist with demonstrated in vitro and in vivo activity. Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a foundational resource for scientists and researchers in the field of drug discovery and development. The methodologies outlined can be adapted to further explore the therapeutic potential of this compound and similar compounds in various disease models.

References

Methodological & Application

Application Notes and Protocols for R-96544 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][[“]] It is the active metabolite of the pro-drug R-102444.[1] These application notes provide an overview of the in vitro experimental protocols and key pharmacological data for this compound, intended to guide researchers in its use for laboratory studies. This compound's primary mechanism of action is the blockade of the 5-HT2A receptor, thereby inhibiting serotonin-induced intracellular signaling pathways. This has been demonstrated in various in vitro models, including platelet aggregation and smooth muscle contraction assays.[1]

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological data for this compound from in vitro studies.

ParameterValueSpecies/TissueAssay TypeReference
pA210.4Rat Caudal ArterySchild Plot Analysis[1]
Receptor AffinityHighCat Platelet MembranesRadioligand Binding Assay[1]

Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of an agonist like serotonin (B10506), the 5-HT2A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the initiation of this cascade by preventing the binding of serotonin to the receptor.

R96544_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol R96544 This compound Receptor 5-HT2A Receptor R96544->Receptor Antagonizes Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gq Gq/11 Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: this compound antagonizes the 5-HT2A receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of this compound on serotonin-induced platelet aggregation.

Materials:

  • This compound hydrochloride

  • Serotonin (5-hydroxytryptamine)

  • Adenosine diphosphate (B83284) (ADP)

  • Human or other species (e.g., rabbit, rat) whole blood

  • Anticoagulant (e.g., 3.8% sodium citrate)

  • Saline solution

  • Platelet aggregometer

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 cells/mL) using PPP if necessary.

    • Pre-warm the PRP samples to 37°C for 5-10 minutes.

    • Place a cuvette with PRP into the platelet aggregometer and establish a baseline.

    • Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Induce platelet aggregation by adding a submaximal concentration of serotonin alone or in combination with ADP.

    • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each concentration of this compound compared to the vehicle control.

    • Plot the concentration of this compound against the percentage inhibition of platelet aggregation to determine the IC50 value.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection Centrifuge1 Centrifuge (Low Speed) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Prewarm Pre-warm PRP to 37°C PRP->Prewarm Incubate Incubate with this compound or Vehicle Prewarm->Incubate Induce Induce Aggregation with Serotonin +/- ADP Incubate->Induce Measure Measure Light Transmission Induce->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Concentration-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for the in vitro platelet aggregation assay.
Radioligand Binding Assay

This assay is performed to determine the affinity of this compound for the 5-HT2A receptor.

Materials:

  • This compound hydrochloride

  • Radiolabeled ligand for 5-HT2A receptor (e.g., [3H]ketanserin)

  • Cell membranes expressing the 5-HT2A receptor (e.g., from cat platelets or a recombinant cell line)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A antagonist like spiperone)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Assay Setup:

    • In a series of tubes, add the binding buffer, cell membranes, and increasing concentrations of unlabeled this compound.

    • For total binding, add only the radiolabeled ligand and cell membranes.

    • For non-specific binding, add the radiolabeled ligand, cell membranes, and a high concentration of the non-specific binding control.

  • Incubation:

    • Add the radiolabeled ligand to all tubes.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibited by each concentration of this compound.

    • Plot the concentration of this compound against the percentage inhibition of specific binding to calculate the Ki (inhibitory constant).

Isolated Tissue Contraction Assay

This assay evaluates the antagonistic effect of this compound on serotonin-induced smooth muscle contraction.

Materials:

  • This compound hydrochloride

  • Serotonin

  • Isolated tissue (e.g., rat caudal artery, guinea pig trachea)

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2

  • Organ bath system with isometric force transducers

Protocol:

  • Tissue Preparation:

    • Dissect the desired tissue and mount it in the organ bath containing the physiological salt solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Cumulative Concentration-Response Curve for Serotonin:

    • Obtain a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin to the organ bath and recording the contractile response.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Second Concentration-Response Curve:

    • In the continued presence of this compound, obtain a second cumulative concentration-response curve for serotonin.

  • Data Analysis:

    • Compare the concentration-response curves for serotonin in the absence and presence of this compound.

    • A competitive antagonist like this compound will cause a parallel rightward shift of the concentration-response curve.

    • Perform a Schild plot analysis to determine the pA2 value, which is a measure of the antagonist's potency.[1]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for R-96544 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544, the active metabolite of the prodrug R-102444, is a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] It has demonstrated efficacy in various preclinical animal models, particularly in the context of acute and chronic pancreatitis, as well as in the inhibition of platelet aggregation.[1][2] These application notes provide a comprehensive overview of the reported dosages of this compound and its prodrug, R-102444, in different animal models and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the 5-HT2A receptor. This G protein-coupled receptor is primarily coupled to the Gq signaling pathway. Antagonism of the 5-HT2A receptor by this compound inhibits the downstream signaling cascade, which involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the release of intracellular calcium and the activation of protein kinase C (PKC), thereby mitigating the physiological effects mediated by 5-HT2A receptor activation.

Caption: Signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.

Data Presentation: this compound and R-102444 Dosage in Animal Models

The following tables summarize the available quantitative data on the dosage of this compound and its prodrug R-102444 in various animal models.

Table 1: this compound Dosage in Animal Models

SpeciesModelRoute of AdministrationDosageFrequencyObserved EffectsReference
MouseAcute PancreatitisSubcutaneous (s.c.)10 - 100 mg/kgTwice daily (bid)Reduced serum amylase activity; attenuated pancreatic necrosis, inflammation, and vacuolization.[2]
RabbitPlatelet AggregationIntravenous (i.v.)Not specifiedNot specifiedSignificantly inhibited ex vivo platelet aggregation induced by 5-HT combined with epinephrine.[1]

Table 2: R-102444 (Prodrug) Dosage in Animal Models

| Species | Model | Route of Administration | Dosage | Frequency | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rat | Acute Pancreatitis (caerulein-induced) | Oral (p.o.) | 10 - 100 mg/kg | Not specified | Dose-dependently reduced serum amylase and lipase (B570770) activities. |[2] | | Rat | Acute Pancreatitis (duct ligation) | Oral (p.o.) | 0.3 - 10 mg/kg | Not specified | Dose-dependently reduced serum amylase and lipase activities. |[2] | | Rat | Chronic Pancreatitis | Oral (in diet) | 0.017% and 0.17% | Daily | Suppressed parenchymal destruction and inhibited pancreatic atrophy. |[2] | | Rat | Platelet Aggregation | Oral (p.o.) | Not specified | Not specified | Significantly inhibited ex vivo platelet aggregation. |[1] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available in the reviewed literature. Researchers are advised to conduct pharmacokinetic studies to determine these parameters in their specific animal models and experimental conditions.

Experimental Protocols

Induction of Acute Pancreatitis in Mice (Caerulein Model)

This protocol describes a commonly used method to induce acute pancreatitis in mice, providing a relevant context for the administration of this compound.

Materials:

  • Caerulein (B1668201)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Appropriate vehicle for subcutaneous injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like Tween 80, depending on the solubility of this compound)

  • Syringes and needles for intraperitoneal and subcutaneous injections

Procedure:

  • Animal Acclimation: Acclimate male mice of the desired strain (e.g., C57BL/6) for at least one week under standard laboratory conditions.

  • Preparation of Reagents:

    • Dissolve caerulein in sterile saline to a final concentration for a dose of 50 µg/kg.

    • Prepare the this compound solution in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg). The vehicle for subcutaneous injection of pyrrolidine (B122466) derivatives is often an aqueous solution, which may include co-solvents or surfactants to improve solubility. A common vehicle for preclinical studies is a mixture of saline, polyethylene (B3416737) glycol (PEG), and Tween 80.

  • Induction of Pancreatitis:

    • Administer caerulein (50 µg/kg) via intraperitoneal (i.p.) injection.

    • Repeat the injections hourly for a total of 7 to 12 injections.

  • Administration of this compound:

    • Administer this compound (10-100 mg/kg) or vehicle control via subcutaneous (s.c.) injection.

    • The timing of this compound administration should be determined based on the study design (e.g., pre-treatment, co-administration, or post-treatment). For a therapeutic effect, administration can commence shortly after the first caerulein injection.

    • Administer this compound twice daily (bid).

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of distress.

    • At the desired time point after the final caerulein injection, euthanize the mice.

    • Collect blood samples for measurement of serum amylase and lipase.

    • Harvest the pancreas for histological analysis (e.g., H&E staining to assess edema, inflammation, and necrosis).

Pancreatitis_Workflow Acclimation Animal Acclimation (≥ 1 week) Reagent_Prep Reagent Preparation (Caerulein, this compound) Acclimation->Reagent_Prep Pancreatitis_Induction Induce Pancreatitis (Caerulein i.p. injections) Reagent_Prep->Pancreatitis_Induction Treatment Administer this compound (s.c. injection, bid) Pancreatitis_Induction->Treatment Monitoring Monitor Animals Treatment->Monitoring Endpoint Euthanasia & Sample Collection (Blood, Pancreas) Monitoring->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis

Caption: Experimental workflow for the caerulein-induced pancreatitis model.

Ex Vivo Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the effect of this compound on platelet aggregation.

Materials:

  • Whole blood from the selected animal species (e.g., rabbit)

  • Anticoagulant (e.g., 3.2% or 3.8% sodium citrate)

  • Platelet agonists (e.g., Serotonin (5-HT), ADP, epinephrine)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Blood Collection:

    • Collect whole blood from the animal into tubes containing sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

    • Transfer the PRP to a clean tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP (the supernatant).

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary using PPP.

    • Pre-warm the PRP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a known volume of PRP into a cuvette with a stir bar.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Add the platelet agonist (e.g., 5-HT and/or ADP/epinephrine) to initiate aggregation.

    • Record the change in light transmission over time to measure the extent of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation.

    • Determine the inhibitory effect of this compound by comparing the aggregation in the presence of the compound to the vehicle control.

Platelet_Aggregation_Workflow Blood_Collection Blood Collection (with Anticoagulant) PRP_PPP_Prep PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Prep Assay_Setup Aggregometer Setup & Calibration PRP_PPP_Prep->Assay_Setup Incubation Incubate PRP with this compound or Vehicle Assay_Setup->Incubation Aggregation_Induction Induce Aggregation (add Agonist) Incubation->Aggregation_Induction Measurement Measure Light Transmission Aggregation_Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the ex vivo platelet aggregation assay.

References

Application Notes and Protocols for R-96544 in Rat Models of Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of R-96544, a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, and its prodrug R-102444, in preclinical rat models of acute and chronic pancreatitis. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

Pancreatitis is a debilitating inflammatory condition of the pancreas with limited therapeutic options. Serotonin (5-HT) and its receptors, particularly the 5-HT2A receptor, have been implicated in the pathophysiology of pancreatitis. This compound is the active metabolite of R-102444 and acts as a potent and selective antagonist of the 5-HT2A receptor.[1][2] Preclinical studies have demonstrated the efficacy of these compounds in mitigating pancreatic injury and inflammation in various animal models of pancreatitis.[1][2]

Mechanism of Action

This compound exerts its therapeutic effects by blocking the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this receptor, this compound is believed to inhibit downstream signaling cascades that contribute to pancreatic inflammation and damage.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gaq Gαq 5HT2A_Receptor->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Pancreatic Inflammation & Injury Ca_release->Inflammation PKC->Inflammation Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Activates R96544 This compound R96544->5HT2A_Receptor Inhibits Caerulein_Pancreatitis_Workflow Acclimatization Animal Acclimatization (1 week) Fasting Fasting (12-18 hours) Acclimatization->Fasting Drug_Admin R-102444/Vehicle Admin (p.o.) Fasting->Drug_Admin Induction Caerulein Injections (i.p., hourly) Drug_Admin->Induction Euthanasia Euthanasia & Sample Collection Induction->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis Duct_Ligation_Workflow Acclimatization_Fasting Acclimatization & Fasting Drug_Admin R-102444/Vehicle Admin (p.o.) Acclimatization_Fasting->Drug_Admin Surgery Anesthesia & Pancreatic Duct Ligation Drug_Admin->Surgery PostOp_Care Post-operative Care Surgery->PostOp_Care Euthanasia Euthanasia & Sample Collection PostOp_Care->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis

References

Application Notes and Protocols for R-96544 Administration in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

R-96544 is a potent, selective, and orally active antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] It is the active metabolite of the prodrug R-102444.[1][2] The 5-HT2A receptor is a G-protein coupled receptor that, upon activation by serotonin (B10506) (5-HT), plays a significant role in mediating platelet aggregation and inflammatory processes.[2] this compound's antagonistic action on this receptor makes it a valuable tool for investigating the pathophysiology of diseases involving serotonin-mediated pathways, such as acute pancreatitis and thrombosis.[1][2]

These notes provide detailed protocols for the preparation and administration of this compound in common mouse models to assess its efficacy in pancreatitis and its antiplatelet activity.

Mechanism of Action: 5-HT2A Receptor Antagonism

In platelets, serotonin acts as an amplifier of aggregation signals initiated by other agonists like ADP or collagen.[2] It binds to the 5-HT2A receptor, which is coupled to the Gq alpha subunit. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical step that promotes platelet shape change, granule secretion, and ultimately, aggregation. This compound competitively binds to the 5-HT2A receptor, preventing serotonin from initiating this pro-aggregatory signaling cascade.

5_HT2A_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation & Granule Release Ca->Aggregation PKC->Aggregation Serotonin Serotonin (5-HT) Serotonin->Receptor Binds R96544 This compound R96544->Receptor Blocks

Caption: 5-HT2A receptor signaling pathway in platelets and its inhibition by this compound.

Data Presentation

Table 1: Receptor Selectivity Profile of this compound

This table summarizes the inhibitory constants (IC50) of this compound for the 5-HT2A receptor compared to other receptors, demonstrating its high selectivity.

Receptor TargetIC50 (nM)
5-HT2A 2.2
α1-adrenergic310
D2 dopamine2400
5-HT13700
5-HT3> 5000
β-adrenergic> 5000
Data derived from in vitro binding assays.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Pancreatitis

This table outlines the dose-dependent effects of this compound administered subcutaneously (s.c.), twice daily (bid), in a choline-deficient, ethionine-supplemented (CDE) diet-induced pancreatitis model.[1]

Dose (mg/kg, s.c., bid)Effect on Serum AmylaseHistological Observations (Pancreas)
10Reduced ActivityAttenuation of necrosis, inflammation, and vacuolization observed.
30Further ReductionDose-dependent attenuation of tissue damage.
100Significant ReductionMarked attenuation of necrosis, inflammation, and vacuolization.
Based on findings reported by Ogawa et al., 2005.[1]
Table 3: Ex Vivo Antiplatelet Efficacy of Prodrug R-102444 in Rats

This table shows the dose-dependent effects of the oral administration of R-102444, the prodrug of this compound, on markers of pancreatitis in two different rat models.[1]

ModelDose (mg/kg, p.o.)Effect on Serum Amylase & Lipase
Caerulein-induced10 - 100Dose-dependent reduction
Pancreatic Duct Ligation0.3 - 10Dose-dependent reduction
Based on findings reported by Ogawa et al., 2005.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection or sterile 0.9% saline

  • Dimethyl sulfoxide (B87167) (DMSO), if needed for initial solubilization

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, pyrogen-free filter (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine Required Concentration: Calculate the required stock concentration based on the highest dose to be administered (e.g., 100 mg/kg) and a standard injection volume (e.g., 5-10 mL/kg). For a 20g mouse receiving a 100 mg/kg dose in a 10 mL/kg volume (0.2 mL), the required concentration is 10 mg/mL.

  • Solubilization: this compound hydrochloride is soluble up to 100 mM (~39 mg/mL) in water.

    • Weigh the required amount of this compound powder in a sterile tube.

    • Add the calculated volume of sterile water or saline to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved. A clear solution should be obtained.

    • (Alternative for difficult compounds) If solubility is an issue, this compound can be first dissolved in a minimal amount of DMSO (it is soluble up to 100 mM) and then diluted with sterile saline or PBS to the final concentration. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage, avoiding repeated freeze-thaw cycles.

Protocol 2: Induction of Acute Pancreatitis (CDE Diet Model)

This protocol describes a widely used nutritional model to induce acute hemorrhagic-necrotizing pancreatitis in mice.[1]

Pancreatitis_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction & Treatment cluster_analysis Phase 3: Analysis Acclimatize 1. Acclimatize Mice (e.g., 7 days, standard chow) Baseline 2. Record Baseline (Body weight) Acclimatize->Baseline StartDiet 3. Start CDE Diet (Day 0) Baseline->StartDiet Administer 4. Administer this compound or Vehicle (e.g., 10-100 mg/kg, s.c., bid) StartDiet->Administer Monitor 5. Monitor Animals (Daily weight, clinical signs) Administer->Monitor Endpoint 6. Endpoint (e.g., 72 hours) Monitor->Endpoint Collect 7. Sample Collection (Blood for serum, Pancreas for histology) Endpoint->Collect Analyze 8. Biochemical & Histological Analysis Collect->Analyze

Caption: Experimental workflow for the CDE diet-induced pancreatitis mouse model.

Materials:

  • Young female mice (e.g., Swiss Webster, 18-20g), as this model is highly dependent on sex and age.

  • Choline-deficient chow.

  • DL-ethionine.

  • Drinking water.

  • This compound solution (from Protocol 1).

  • Vehicle control (e.g., sterile saline).

Procedure:

  • Acclimatization: Acclimatize mice for at least one week with free access to standard chow and water.

  • Diet Preparation: Prepare the CDE diet by supplementing the drinking water with 0.5% (w/v) DL-ethionine. The choline-deficient chow is provided ad libitum.

  • Induction: At Day 0, replace standard chow and water with the choline-deficient chow and ethionine-supplemented water.

  • Treatment Administration:

    • Divide mice into treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg, this compound 100 mg/kg).

    • Administer the first subcutaneous injection of this compound or vehicle shortly after introducing the CDE diet.

    • Continue administration twice daily (e.g., every 12 hours) for the duration of the experiment (typically 48-72 hours).

  • Monitoring: Monitor animals at least twice daily for clinical signs of distress (e.g., lethargy, piloerection) and record body weight daily.

  • Endpoint and Sample Collection:

    • At the predetermined endpoint (e.g., 72 hours), euthanize mice via an approved method.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the pancreas with saline and collect the tissue for histological analysis.

Protocol 3: Assessment of Pancreatitis Severity

A. Serum Amylase Measurement:

  • Allow collected blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate serum.

  • Collect the supernatant (serum) and store at -80°C until analysis.

  • Measure amylase activity using a commercially available colorimetric assay kit according to the manufacturer's instructions.

B. Pancreatic Histology:

  • Fix the collected pancreas tissue in 10% neutral buffered formalin for 24 hours.

  • Process the tissue and embed in paraffin.

  • Cut 5 µm sections and mount on glass slides.

  • Stain with Hematoxylin and Eosin (H&E).

  • Examine slides under a microscope and score for edema, inflammation, and acinar cell necrosis by a blinded observer to quantify the degree of pancreatic injury.

Protocol 4: Ex Vivo Platelet Aggregation Assay

Materials:

  • Mice (control and this compound treated).

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet agonists: Serotonin (5-HT) and a primary agonist like Adenosine Diphosphate (ADP).

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) preparation reagents.

  • Light Transmission Aggregometer.

Procedure:

  • Treatment: Administer this compound or vehicle to mice via the desired route (e.g., subcutaneous or oral gavage for its prodrug).

  • Blood Collection: At a specified time post-administration (e.g., 1-2 hours), collect whole blood via cardiac puncture into a syringe containing sodium citrate (B86180) (1 part citrate to 9 parts blood).

  • PRP Preparation:

    • Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature.

    • Carefully collect the supernatant, which is the platelet-rich plasma (PRP).

  • PPP Preparation:

    • Re-centrifuge the remaining blood at 2,000 x g for 20 minutes to pellet the remaining cells.

    • Collect the supernatant, which is the platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Warm PRP and PPP samples to 37°C.

    • Place a cuvette with PPP in the aggregometer to calibrate the baseline (100% transmission).

    • Place a cuvette with PRP in the aggregometer to set the 0% transmission level.

    • To the PRP sample, add serotonin (as a co-agonist) followed by a primary agonist like ADP.

    • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Analysis: Compare the maximum aggregation percentage in samples from this compound-treated mice to those from vehicle-treated mice to determine the percentage of inhibition.

References

Application Notes and Protocols: R-96544 in Caudal Artery Contraction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544 is the active metabolite of the novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, R-102444. As a potent, competitive, and selective 5-HT2A receptor antagonist, this compound is a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in various physiological and pathophysiological processes, particularly in the cardiovascular system.[1][2] This document provides detailed application notes and protocols for utilizing this compound in rat caudal artery contraction experiments, a classic ex vivo model for assessing vascular smooth muscle function and the effects of vasoactive compounds.

Data Presentation

The antagonistic activity of this compound on 5-HT-induced contractions in isolated rat caudal artery is summarized below. The data demonstrates a competitive antagonism, as this compound produced a parallel shift to the right of the 5-HT concentration-response curves.[1]

ParameterValueDescriptionReference
pA210.4The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[1]
Schild Plot Slope1.04A slope close to unity is indicative of competitive antagonism.[1]

Signaling Pathway of 5-HT2A Receptor-Mediated Caudal Artery Contraction and Inhibition by this compound

The contraction of vascular smooth muscle cells in the caudal artery by serotonin (B10506) (5-HT) is primarily mediated by the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to an increase in intracellular calcium and sensitization of the contractile machinery, ultimately resulting in vasoconstriction. This compound exerts its effect by competitively blocking the 5-HT2A receptor, thereby inhibiting this signaling pathway.

Caption: 5-HT2A receptor signaling pathway in vascular smooth muscle and inhibition by this compound.

Experimental Protocols

Protocol 1: Isolated Rat Caudal Artery Contraction Assay

This protocol details the methodology for assessing the effect of this compound on serotonin-induced contractions in isolated rat caudal arteries.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs Physiological Saline Solution (PSS) (in mM: NaCl, 100; KCl, 5; CaCl2·6H2O, 1.6; MgCl2, 1; NaHCO3, 20; HEPES 5; glucose 5)[3]

  • Serotonin (5-Hydroxytryptamine, 5-HT) hydrochloride

  • This compound hydrochloride

  • Pressurized myograph system

  • Dissection microscope

  • Surgical instruments (forceps, scissors)

  • Carbogen gas (95% O2, 5% CO2)

  • Water bath (37°C)

Experimental Workflow Diagram:

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat B Dissect Caudal Artery A->B C Cut Artery into Rings (~2 mm) B->C D Mount Rings in Myograph C->D E Equilibrate in Krebs PSS (37°C, 95% O2/5% CO2) D->E F Set Optimal Resting Tension E->F G Viability Test (e.g., KCl depolarization) F->G H Incubate with this compound or Vehicle G->H I Cumulative 5-HT Concentration-Response Curve H->I J Record Isometric Tension I->J K Plot Concentration- Response Curves J->K L Perform Schild Analysis K->L M Calculate pA2 Value L->M

Caption: Workflow for rat caudal artery contraction experiment.

Procedure:

  • Tissue Preparation: a. Euthanize male Wistar rats by an approved method (e.g., cervical dislocation).[3] b. Carefully dissect the main caudal (tail) artery and place it in cold Krebs PSS.[3] c. Under a dissection microscope, remove adherent connective and adipose tissue. d. Cut the cleaned artery into 2-4 mm wide rings.[4]

  • Mounting: a. Mount the arterial rings in an isometric myograph, securing them between two stainless steel wires or hooks.[3] b. Submerge the rings in organ baths containing Krebs PSS, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[3]

  • Equilibration and Viability Check: a. Allow the tissues to equilibrate for at least 60 minutes under a determined optimal resting tension. b. After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. c. Wash the tissues with fresh Krebs PSS and allow them to return to baseline tension.

  • Experimental Protocol (Schild Analysis): a. After the viability check and return to baseline, incubate the arterial rings with a specific concentration of this compound or its vehicle for a predetermined period (e.g., 30 minutes). b. Generate a cumulative concentration-response curve for 5-HT by adding increasing concentrations of the agonist to the organ bath. c. Record the isometric tension developed after each addition until a maximal response is achieved. d. Wash out the tissues and repeat the procedure with different concentrations of this compound.

  • Data Analysis: a. Express the contractile responses as a percentage of the maximal response to 5-HT in the absence of the antagonist. b. Plot the logarithm of the 5-HT concentration against the response for each concentration of this compound. c. Perform a Schild regression analysis by plotting the logarithm of (agonist concentration ratio - 1) against the negative logarithm of the antagonist (this compound) concentration. d. The pA2 value is determined from the x-intercept of the Schild plot, and the slope of the regression line should be close to 1.0 for competitive antagonism.[1]

Concluding Remarks

This compound is a highly effective and selective antagonist for studying 5-HT2A receptor-mediated physiological responses. The rat caudal artery provides a robust and reliable ex vivo model for quantifying the antagonistic properties of compounds like this compound. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to investigate the pharmacology of 5-HT2A receptors in the vasculature.

References

Application Notes and Protocols for Subcutaneous Administration of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-96544, the active metabolite of R-102444, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1] As a competitive antagonist, this compound has demonstrated significant efficacy in preclinical models of conditions where 5-HT2A receptor signaling is implicated, such as platelet aggregation and pancreatitis.[1] This document provides detailed application notes and protocols for the subcutaneous administration of this compound, with a specific focus on its application in a murine model of acute pancreatitis.

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of serotonin (B10506) (5-HT) to the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by 5-HT, primarily signals through the Gq alpha subunit. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses. By antagonizing this receptor, this compound effectively inhibits these downstream signaling events.

Signaling Pathway of 5-HT2A Receptor and Inhibition by this compound

5HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds to Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response R96544 This compound R96544->5HT2A_Receptor Blocks

Caption: 5-HT2A receptor signaling and its inhibition by this compound.

Quantitative Data Summary

While specific quantitative data from the preclinical pancreatitis studies with this compound are not publicly available, the following table summarizes the reported qualitative and dose-dependent effects.

ParameterAnimal ModelTreatmentObserved Effect
Serum Amylase Activity Mouse model of acute pancreatitis (choline-deficient, ethionine-supplemented diet)This compound (10-100 mg/kg, s.c., bid)Dose-dependent reduction in serum amylase activity.[1]
Pancreatic Histology Mouse model of acute pancreatitis (choline-deficient, ethionine-supplemented diet)This compound (10-100 mg/kg, s.c., bid)Dose-dependent attenuation of pancreatic necrosis, inflammation, and vacuolization.[1]
Platelet Aggregation In vitro (Human, monkey, cat, rabbit, rat, mouse platelets)This compoundConcentration-dependent inhibition of 5-HT induced platelet aggregation.
Receptor Binding Affinity (pA2) In vitro (Rat caudal artery)This compound10.4[1]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in a Mouse Model of Acute Pancreatitis

This protocol describes the subcutaneous administration of this compound for evaluating its efficacy in a chemically-induced model of acute pancreatitis in mice.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))

  • Sterile syringes (1 mL) with appropriate needles (e.g., 27-30 gauge)

  • Animal balance

  • 70% Ethanol for disinfection

  • Choline-deficient diet supplemented with ethionine

  • Male mice (strain as required by the experimental design)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to standard chow and water.

  • Induction of Acute Pancreatitis: Switch the mice to a choline-deficient diet supplemented with ethionine to induce acute pancreatitis. The duration of the diet will depend on the desired severity of pancreatitis and should be optimized in pilot studies.

  • Preparation of this compound Solution:

    • This compound hydrochloride is soluble in water.

    • On each day of dosing, prepare a fresh solution of this compound in the chosen sterile vehicle.

    • Calculate the required concentration based on the desired dose (10-100 mg/kg) and the average weight of the mice. The injection volume should be kept consistent, typically between 5-10 mL/kg for mice.

    • For example, for a 25g mouse receiving a 10 mg/kg dose with an injection volume of 10 mL/kg, the required concentration would be 1 mg/mL. The injection volume would be 0.25 mL.

  • Subcutaneous Administration:

    • Gently restrain the mouse.

    • Lift the loose skin over the dorsal midline (scruff) to form a tent.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Gently pull back the plunger to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of the this compound solution or vehicle control.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Dosing Schedule: Administer this compound or vehicle subcutaneously twice daily (bid) for the duration of the treatment period as established in the experimental design.[1]

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for clinical signs of distress.

    • At the end of the study, collect blood samples for serum amylase analysis.

    • Euthanize the animals and collect the pancreas for histological evaluation of necrosis, inflammation, and vacuolization.

Experimental Workflow for Pancreatitis Study

Pancreatitis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Pancreatitis_Induction Induce Acute Pancreatitis (Choline-deficient, ethionine-supplemented diet) Acclimatization->Pancreatitis_Induction Group_Assignment Randomly Assign to Groups (Vehicle, this compound 10, 30, 100 mg/kg) Pancreatitis_Induction->Group_Assignment SC_Administration Subcutaneous Administration (Twice daily) Group_Assignment->SC_Administration Blood_Collection Blood Collection (Serum Amylase Analysis) SC_Administration->Blood_Collection Pancreas_Harvest Pancreas Harvest (Histological Evaluation) SC_Administration->Pancreas_Harvest Data_Analysis Data Analysis Blood_Collection->Data_Analysis Pancreas_Harvest->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of acute pancreatitis.

Histological Evaluation of Pancreatitis

A semi-quantitative scoring system should be used to evaluate the severity of pancreatitis in H&E-stained pancreatic tissue sections. The following parameters are typically assessed by a blinded pathologist:

  • Edema: Scored based on the degree of interstitial fluid accumulation.

  • Inflammation: Scored based on the infiltration of inflammatory cells.

  • Necrosis: Scored based on the extent of acinar cell death.

  • Vacuolization: Scored based on the presence of cytoplasmic vacuoles in acinar cells.

Each parameter can be scored on a scale (e.g., 0-3 or 0-4) representing increasing severity, and a total histology score can be calculated for each animal.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. The protocols outlined in this document provide a framework for the subcutaneous administration of this compound in a preclinical model of acute pancreatitis. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will facilitate the generation of robust and reproducible data. Further studies are warranted to obtain detailed quantitative efficacy data and to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Long-Term Administration of R-96544 in a Chronic Pancreatitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of R-96544, a potent and selective 5-HT2A receptor antagonist, in a preclinical chronic pancreatitis model. The information is based on published literature and is intended to guide researchers in designing and executing similar studies. This compound is the active metabolite of the prodrug R-102444.

Introduction

Chronic pancreatitis is a progressive inflammatory disease characterized by irreversible damage to the pancreas, leading to pain, exocrine and endocrine insufficiency. The serotonin (B10506) 2A (5-HT2A) receptor has been implicated in the pathophysiology of pancreatitis. This compound, by selectively blocking this receptor, presents a potential therapeutic strategy to mitigate the progression of the disease. This document outlines the pre-clinical evidence for the long-term efficacy of this compound's prodrug, R-102444, in a spontaneous model of chronic pancreatitis.

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its pharmacological effects by competitively and selectively antagonizing the 5-HT2A receptor.[1][2] This G-protein coupled receptor is primarily linked to the Gq/G11 signaling pathway. Upon activation by serotonin (5-HT), the receptor initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate downstream cellular processes involved in inflammation and fibrosis.

Caption: 5-HT2A Receptor Signaling Pathway and Point of this compound Intervention.

Quantitative Data from Chronic Pancreatitis Model

The following tables summarize the key findings from a long-term study where R-102444, the prodrug of this compound, was administered to Wistar Bonn/Kobori (WBN/Kob) rats, a spontaneous model of chronic pancreatitis. The study duration was 6 months (from 3 to 9 months of age).[1]

Table 1: Effects of Long-Term R-102444 Administration on Pancreatic Parameters

Treatment GroupPancreatic WeightPancreatic Protein ContentPancreatic Amylase Content
Control (Untreated WBN/Kob)DecreasedDecreasedDecreased
R-102444 (0.017% in diet)Higher than ControlHigher than ControlHigher than Control
R-102444 (0.17% in diet)Higher than ControlHigher than ControlHigher than Control

Table 2: Histological Findings after 6 Months of R-102444 Treatment

Treatment GroupParenchymal DestructionReplacement with Adipose TissuePancreatic Atrophy
Control (Untreated WBN/Kob)SevereExtensiveProminent
R-102444 (0.017% and 0.17% in diet)SuppressedSuppressedInhibited

Experimental Protocols

Long-Term Administration of R-102444 in WBN/Kob Rats

This protocol describes a 6-month study to evaluate the long-term efficacy of R-102444 in a spontaneous chronic pancreatitis rat model.

Experimental Workflow:

chronic_study_workflow Start Start of Study (3-month-old WBN/Kob rats) Grouping Randomize into Control and Treatment Groups Start->Grouping Diet Administer Control Diet or R-102444 Medicated Diet Grouping->Diet Monitoring 6-Month Treatment Period: - Body Weight - Food/Water Intake - Clinical Observations Diet->Monitoring Endpoint End of Study (9-month-old rats) Monitoring->Endpoint Sacrifice Euthanasia and Sample Collection Endpoint->Sacrifice Analysis Biochemical and Histological Analysis of Pancreas Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: Workflow for the long-term R-102444 chronic pancreatitis study.

a. Animal Model:

  • Species: Rat

  • Strain: Wistar Bonn/Kobori (WBN/Kob), male (this strain spontaneously develops chronic pancreatitis)

  • Age at Start of Treatment: 3 months

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Ad libitum access to food and water.

b. Diet Preparation:

  • Prepare a standard powdered rodent diet.

  • For the treatment groups, mix R-102444 into the powdered diet to achieve final concentrations of 0.017% and 0.17% (w/w).

  • Ensure homogenous mixing of the compound within the diet.

  • The control group receives the standard powdered diet without the test compound.

  • Store the prepared diets under appropriate conditions to ensure stability.

c. Dosing and Administration:

  • Route of Administration: Oral, via medicated diet.

  • Duration: 6 months.

  • Dosage: The drug intake will depend on the food consumption of the animals.

d. In-Life Monitoring:

  • Body Weight: Record weekly.

  • Food and Water Consumption: Measure daily or weekly.

  • Clinical Observations: Perform daily checks for any signs of toxicity or adverse effects.

e. Terminal Procedures (at 9 months of age):

  • Fast animals overnight.

  • Anesthetize the animals.

  • Collect blood samples for biochemical analysis (e.g., serum amylase, lipase).

  • Euthanize the animals according to approved protocols.

  • Carefully dissect the pancreas, remove adhering tissues, and record the wet weight.

Biochemical Analysis of Pancreatic Tissue

a. Pancreatic Protein Content:

  • Homogenize a pre-weighed portion of the pancreas in a suitable buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA protein assay).

b. Pancreatic Amylase Content:

  • Use the same pancreatic homogenate supernatant as for protein content.

  • Measure amylase activity using a commercially available kit or a standard enzymatic assay.

  • Express amylase content as units per milligram of pancreatic protein.

Histological Analysis of the Pancreas

a. Tissue Processing:

  • Fix a portion of the pancreas in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissue through a graded series of ethanol.

  • Clear the tissue with xylene.

  • Embed the tissue in paraffin (B1166041) wax.

  • Section the paraffin blocks at 4-5 µm thickness.

b. Staining:

  • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of inflammation, necrosis, and parenchymal destruction.

  • Masson's Trichrome Staining: To visualize and quantify collagen deposition and fibrosis.

c. Microscopic Evaluation:

  • A qualified pathologist, blinded to the treatment groups, should score the histological sections for:

    • Degree of inflammation (inflammatory cell infiltration).

    • Extent of acinar cell loss and parenchymal destruction.

    • Severity of fibrosis.

    • Extent of adipose tissue replacement.

Conclusion

The long-term administration of R-102444, the prodrug of this compound, demonstrates significant therapeutic potential in a preclinical model of chronic pancreatitis. By antagonizing the 5-HT2A receptor, R-102444 was shown to preserve pancreatic mass and function, and to attenuate the histopathological hallmarks of the disease, namely parenchymal destruction and fibrosis.[1] These findings provide a strong rationale for further investigation of this compound as a novel treatment for chronic pancreatitis. The protocols outlined above offer a framework for conducting such preclinical efficacy studies.

References

Troubleshooting & Optimization

R-96544 Technical Support Center: Solubility and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of R-96544 in DMSO and water. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure successful preparation of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound hydrochloride in DMSO and water?

A1: this compound hydrochloride is readily soluble in both dimethyl sulfoxide (B87167) (DMSO) and water, with a maximum concentration of 100 mM in each solvent.[1]

Q2: Are there any visual cues to indicate that this compound has fully dissolved?

A2: A fully dissolved solution of this compound should be clear and free of any visible particulates. If you observe any cloudiness or solid particles, further mixing or warming may be required.

Q3: What is the molecular weight of this compound hydrochloride?

A3: The molecular weight of this compound hydrochloride is 391.94 g/mol .[1] This value is essential for accurate molarity calculations when preparing stock solutions.

Q4: Is it necessary to use the hydrochloride salt of this compound for aqueous solubility?

A4: Yes, the hydrochloride salt form of this compound significantly enhances its solubility in aqueous solutions. For many organic compounds, forming a salt is a standard method to increase their water solubility.

Data Presentation: Solubility of this compound Hydrochloride

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10039.19
DMSO10039.19

This data is based on a molecular weight of 391.94 g/mol for this compound hydrochloride.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound hydrochloride (CAS No: 167144-80-1)[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 100 mM solution, you will need 39.19 mg of the compound.

    • Add the appropriate volume of DMSO to the vial containing the this compound hydrochloride.

    • Vortex the solution thoroughly until the compound is completely dissolved and the solution is clear. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C for long-term storage, to prevent degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms upon addition to aqueous buffer. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility, or the buffer's pH may affect the compound's solubility.Increase the final percentage of DMSO in your working solution. Ensure the pH of your aqueous buffer is compatible with this compound's solubility. A small amount of a non-ionic surfactant may also help to maintain solubility.
Compound does not fully dissolve in the solvent. The concentration may be too high, or the solvent may be of insufficient purity.Try preparing a more dilute solution. Ensure you are using high-purity, anhydrous DMSO or sterile, deionized water. Gentle warming and vortexing can also facilitate dissolution.
Solution appears cloudy or contains particulates. This may indicate incomplete dissolution or the presence of impurities.Centrifuge the solution to pellet any undissolved material and carefully transfer the clear supernatant to a new tube. Consider filtering the solution through a 0.22 µm syringe filter for sterile applications.

Visualizations

R96544_Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_application Experimental Use weigh Weigh this compound HCl add_solvent Add DMSO or Water weigh->add_solvent Calculate Volume dissolve Vortex/Warm to Dissolve add_solvent->dissolve Ensure Complete Dissolution store Store at -20°C/-80°C dissolve->store Aliquot if Needed thaw Thaw Stock Solution store->thaw Retrieve from Storage dilute Dilute to Working Concentration thaw->dilute Use Aqueous Buffer experiment Use in Assay dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

References

Technical Support Center: Optimizing R-96544 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of R-96544 for in vitro cell culture experiments. This compound is a potent and selective 5-HT2A receptor antagonist.[1][[“]] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][[“]] It functions by competitively blocking the binding of serotonin to the 5-HT2A receptor, thereby inhibiting its downstream signaling pathways.[1] this compound is the active metabolite of the prodrug R-102444.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: A specific starting concentration for this compound in cell culture has not been widely published. However, based on its high potency (Ki = 1.6 nM for 5-HT2A receptors), a starting concentration range of 1 nM to 100 nM is a reasonable starting point for most cell-based assays.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. For example, a 10 mM stock solution can be prepared and then serially diluted in your cell culture medium to the desired final concentrations. Store the stock solution at -20°C or -80°C to maintain stability.

Q4: What are the known off-target effects of this compound?

A4: this compound displays high selectivity for the 5-HT2A receptor. However, at higher concentrations, it may interact with other receptors. Its IC50 values for other receptors are significantly higher than for the 5-HT2 receptor, indicating lower potency at these off-target sites.[3] To minimize off-target effects, it is essential to use the lowest effective concentration determined from your dose-response experiments.

Data Presentation

Table 1: Selectivity Profile of this compound

ReceptorIC50 (nM)Binding Affinity (Ki, nM)
5-HT22.21.6 (for 5-HT2A)
α1-adrenergic310Not Reported
D2 dopamine2400Not Reported
5-HT13700Not Reported
5-HT3> 5000Not Reported
β-adrenergic> 5000Not Reported

Data sourced from Tocris Bioscience product information.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (IC50) of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the 5-HT2A receptor in a specific cell line.

Materials:

  • Cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor)

  • Complete cell culture medium

  • This compound hydrochloride

  • 5-HT (Serotonin) as the agonist

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well or 384-well assay plates

  • Plate reader capable of measuring the desired output (e.g., fluorescence for calcium mobilization assays or luminescence for IP1 accumulation assays)

Procedure:

  • Cell Plating:

    • Seed the 5-HT2A receptor-expressing cells into the assay plates at a predetermined optimal density.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of this compound in assay buffer. The concentration range should typically span from picomolar to micromolar to capture the full dose-response curve. A common starting range is 10 µM down to 0.1 nM.

    • Prepare a stock solution of the 5-HT agonist (serotonin) in assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a separate agonist dose-response experiment.

  • Antagonist Incubation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in assay buffer).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Add the EC80 concentration of the 5-HT agonist to all wells (except for the negative control wells).

    • Immediately measure the response using a plate reader. The specific measurement will depend on the assay format (e.g., intracellular calcium flux or IP1 accumulation).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (Cytotoxicity) Assay

Objective: To assess the cytotoxic effects of this compound on the chosen cell line.

Materials:

  • The same cell line used in the functional assay.

  • Complete cell culture medium.

  • This compound hydrochloride.

  • Cell viability reagent (e.g., MTT, resazurin, or a commercially available ATP-based assay kit).

  • 96-well clear-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Plating:

    • Seed the cells into a 96-well plate at an appropriate density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at concentrations equal to and exceeding those used in the functional assay (e.g., from 1 nM to 100 µM).

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration), if any.

Troubleshooting Guides

Problem 1: No or weak inhibition of 5-HT induced response.

Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify the calculations for your stock solution and serial dilutions. Perform a wider range of concentrations in your dose-response experiment.
Low Receptor Expression Ensure your cell line has a sufficient level of 5-HT2A receptor expression. This can be verified by western blot or radioligand binding assays.
Compound Instability Prepare fresh stock solutions of this compound. While generally stable, prolonged storage in solution at room temperature should be avoided.
Suboptimal Assay Conditions Optimize incubation times for both the antagonist and agonist. Ensure the agonist concentration is at its EC80.
Cell Health Issues Check for signs of cell stress or contamination. Ensure cells are healthy and in the logarithmic growth phase.

Problem 2: High variability between replicate wells.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency.
Pipetting Errors Calibrate your pipettes regularly. Be careful to avoid bubbles when adding reagents.
Edge Effects in Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect your this compound dilutions for any signs of precipitation, especially at higher concentrations. If precipitation occurs, try a different solvent or a lower stock concentration.

Problem 3: Observed cytotoxicity at expected therapeutic concentrations.

Potential Cause Troubleshooting Step
Off-target Effects At high concentrations, this compound may have off-target effects leading to cytotoxicity.[3] Use the lowest effective concentration possible.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%).
Cell Line Sensitivity Some cell lines may be more sensitive to the compound. Perform a cytotoxicity assay to determine the CC50 and work at concentrations well below this value.

Mandatory Visualizations

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Serotonin Serotonin R96544 This compound HTR2A 5-HT2A Receptor R96544->HTR2A Blocks Gq Gq HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates G start Start: Prepare 5-HT2A Expressing Cells prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound incubate_antagonist Incubate Cells with this compound prepare_compound->incubate_antagonist stimulate Stimulate Cells with Serotonin incubate_antagonist->stimulate prepare_agonist Prepare EC80 Concentration of Serotonin prepare_agonist->stimulate measure Measure Cellular Response (e.g., Calcium Flux, IP1) stimulate->measure analyze Analyze Data and Calculate IC50 measure->analyze end_point End: Optimal Concentration Determined analyze->end_point G rect_node rect_node start Unexpected Result in Assay check_compound Compound Integrity? start->check_compound check_cells Cell Health & Receptor Expression? check_compound->check_cells No reprepare_compound Reprepare Stock Solution Verify Concentration check_compound->reprepare_compound Yes check_protocol Assay Protocol Parameters? check_cells->check_protocol No culture_new_cells Use a New Batch of Cells Verify Receptor Expression check_cells->culture_new_cells Yes optimize_protocol Optimize Incubation Times, Agonist Concentration check_protocol->optimize_protocol Yes reanalyze_data Re-evaluate Data Analysis and Curve Fitting check_protocol->reanalyze_data No

References

Troubleshooting R-96544 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R-96544

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using the experimental compound this compound. This compound is a selective, ATP-competitive inhibitor of Kinase-X, an upstream regulator of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase-X. By binding to the ATP pocket of Kinase-X, it prevents the phosphorylation and subsequent activation of downstream components of the MAPK/ERK pathway, including MEK1/2 and ERK1/2. This leads to a reduction in the signaling cascade that promotes cell proliferation and survival in various cancer cell lines.

Q2: How should this compound be stored?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to 6 months.

Q3: What is the recommended solvent for this compound?

A3: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q4: Can this compound be used in animal models?

A4: While this compound has shown efficacy in in-vitro studies, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. Please refer to the latest preclinical data sheets or contact technical support for specific formulation and dosing recommendations for animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in IC50 Values from Cell Viability Assays

Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common issue and can stem from several sources. The primary factors to investigate are cell culture conditions and assay parameters.

Potential Causes & Troubleshooting Steps:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments.

  • Inconsistent Seeding Density: The number of cells seeded per well can directly impact the final assay readout and the apparent potency of the compound.

    • Solution: Maintain a consistent cell seeding density across all plates and experiments. Optimize the seeding density to ensure cells are in the exponential growth phase at the time of drug treatment and throughout the assay period.

  • Variability in Treatment Duration: The length of time cells are exposed to this compound will affect the observed IC50.

    • Solution: Adhere strictly to the protocol-defined incubation time (e.g., 72 hours). Use a calibrated timer and process plates consistently.

  • Reagent Preparation and Stability: Improperly stored or prepared this compound stock solutions can lead to reduced potency.

    • Solution: Prepare fresh dilutions of this compound from a properly stored, low-freeze-thaw aliquot for each experiment.

Data Presentation: Impact of Seeding Density on IC50

The following table summarizes fictional data illustrating how cell seeding density can influence the apparent IC50 of this compound in a 72-hour MTT assay using the HT-29 cell line.

Seeding Density (cells/well)Resulting Confluency at 72hApparent IC50 (nM)Standard Deviation (nM)
1,00040-50%45.2± 4.1
5,00080-90% (Optimal)50.8± 3.5
10,000>100% (Over-confluent)85.1± 9.8

As shown, over-confluent wells lead to a significant increase in the apparent IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout A Thaw & Count Cells (Consistent Passage) B Seed Cells in 96-Well Plate (Optimize Density) A->B C Allow Cells to Adhere (24 hours) B->C D Prepare Serial Dilutions of this compound E Add Compound to Wells D->E F Incubate for Fixed Duration (e.g., 72 hours) E->F G Add Viability Reagent (e.g., MTT) H Incubate & Solubilize G->H I Read Absorbance H->I J Calculate IC50 I->J G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX MEK MEK1/2 KinaseX->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation R96544 This compound R96544->KinaseX

R-96544 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of R-96544. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: Solid this compound hydrochloride should be stored at room temperature (RT).[1][2] It is supplied as a crystalline solid with a purity of ≥98% as determined by HPLC.[2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound hydrochloride is soluble in both water and DMSO up to 100 mM.[1] For preparation of stock solutions, it is recommended to use high-purity solvents. The provided solubility data is a guideline, and the batch-specific certificate of analysis should be consulted for precise information.[1][2]

Q3: How stable is this compound in solution?

A3: While specific long-term stability data for this compound in various solvents has not been published, it is best practice to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. As a pyrrolidine (B122466) derivative, this compound may be susceptible to degradation in acidic and alkaline conditions.[3]

Q4: Is this compound sensitive to light?

A4: Specific photostability studies for this compound are not publicly available. However, many small organic molecules are light-sensitive. As a precautionary measure, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Solid this compound should also be stored in a light-protected container. Forced degradation studies on other nitrogen-containing heterocyclic compounds have shown them to be photolabile.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, qualify its integrity using an appropriate analytical method (e.g., HPLC) before use. Avoid multiple freeze-thaw cycles.
Improper storage of solid compound.Ensure solid this compound is stored at room temperature in a tightly sealed, light-protected container.
Precipitation in stock solution Exceeding solubility limit.Ensure the concentration of the stock solution does not exceed the recommended solubility (100 mM in water or DMSO).[1] Gently warm the solution and vortex to aid dissolution.
Change in temperature or solvent composition.If the stock solution has been stored at low temperatures, allow it to fully equilibrate to room temperature and vortex before use.
Loss of compound activity Chemical degradation.As a pyrrolidine derivative, this compound may be susceptible to hydrolysis, particularly in acidic or basic aqueous solutions.[3] Prepare solutions in a neutral buffer if possible and use them promptly. Protect from light to prevent photodegradation.

Experimental Protocols

General Protocol for Assessing this compound Solution Stability (Forced Degradation Study)

This is a general protocol for conducting a forced degradation study to understand the stability of this compound in solution. This type of study is crucial for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer is a common starting point for similar compounds.[4][5] The method should be able to separate the parent this compound peak from any degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition. Identify and characterize major degradation products using techniques like LC-MS.

Visualizations

This compound and the 5-HT2A Receptor Signaling Pathway

This compound is a potent and selective antagonist of the 5-HT2A receptor. The diagram below illustrates the canonical signaling pathway initiated by the activation of the 5-HT2A receptor, which this compound inhibits.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Serotonin (B10506) Serotonin Serotonin->5HT2A_Receptor Activates R96544 This compound (Antagonist) R96544->5HT2A_Receptor Inhibits

Caption: 5-HT2A receptor signaling cascade inhibited by this compound.

Logical Workflow for Stability Testing

The following workflow outlines a systematic approach to evaluating the stability of a research compound like this compound.

G Stability Testing Workflow for this compound Start Start Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Start->Method_Dev Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Long_Term Long-Term Stability Study (Solid, Room Temp) Method_Dev->Long_Term Solution_Stab Solution Stability Study (Aqueous/Organic, RT, 4°C, -20°C) Method_Dev->Solution_Stab Identify_Deg Identify Degradation Products (e.g., LC-MS) Forced_Deg->Identify_Deg Data_Analysis Analyze Data & Establish Storage Conditions & Shelf-Life Identify_Deg->Data_Analysis Long_Term->Data_Analysis Freeze_Thaw Freeze-Thaw Stability Study Solution_Stab->Freeze_Thaw Freeze_Thaw->Data_Analysis End End Data_Analysis->End

Caption: A logical workflow for conducting stability studies on this compound.

References

How to prevent R-96544 precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-96544. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges, such as precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3] It functions by competitively blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2A receptor, thereby inhibiting downstream signaling pathways.[4] This mechanism makes it a valuable tool for studying physiological processes mediated by the 5-HT2A receptor, such as platelet aggregation and smooth muscle contraction.[4][5]

Q2: What are the recommended solvents and storage conditions for this compound hydrochloride?

A2: this compound hydrochloride is soluble in both water and DMSO up to 100 mM.[1][2] For long-term storage, it is recommended to store the solid compound at room temperature.[1][2] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.

Q3: I observed precipitation when diluting my this compound stock solution into my aqueous experimental buffer. What could be the cause?

A3: Precipitation of this compound, a hydrochloride salt, in aqueous solutions is often due to a phenomenon called "disproportionation." This occurs when the pH of the solution is high enough to convert the soluble hydrochloride salt into its less soluble free base form. Another common cause is "solvent shock," which can happen when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where the compound is less soluble.

Q4: How can I prevent the precipitation of this compound in my experiments?

A4: To prevent precipitation, consider the following strategies:

  • pH Control: Maintain the pH of your aqueous solution below the pKa of this compound to keep it in its protonated, more soluble salt form. Using a buffer with a slightly acidic pH (e.g., pH 4-6) can be beneficial.

  • Gradual Dilution: When preparing working solutions from a DMSO stock, perform serial dilutions in your pre-warmed (37°C) aqueous buffer. Add the stock solution dropwise while gently vortexing to avoid localized high concentrations.

  • Lower Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the specific medium and conditions (temperature, pH) you are using.

  • Fresh Preparation: Prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a structured approach to troubleshooting and preventing the precipitation of this compound in your experimental solutions.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer. Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution.Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume. Always add the stock solution slowly to the aqueous buffer while vortexing.
High Final Concentration: The final concentration exceeds the aqueous solubility of this compound.Determine the maximum soluble concentration of this compound in your specific experimental buffer by performing a solubility test. Keep your working concentration below this limit.
Precipitation observed in aqueous solution over time. Disproportionation: The hydrochloride salt is slowly converting to its less soluble free base form due to a suboptimal pH.Use a buffer with a pH that ensures this compound remains in its protonated (salt) form. An acidic buffer is generally preferred for hydrochloride salts. Prepare solutions fresh before use.
Temperature Fluctuations: Changes in temperature can affect solubility.Store stock solutions at a constant temperature (-20°C or -80°C). For experiments, ensure all solutions are equilibrated to the experimental temperature (e.g., 37°C).
Variability in experimental results. Partial Precipitation: Undetected micro-precipitation leads to inconsistent effective concentrations of this compound.Before use, visually inspect all solutions for any signs of cloudiness or precipitate. If possible, filter the final working solution through a 0.22 µm syringe filter.

Physicochemical and Solubility Data for this compound Hydrochloride

Property Value Reference
Molecular Weight 391.94 g/mol [1][2]
Molecular Formula C₂₂H₂₉NO₃·HCl[1][2]
Max Solubility in Water 100 mM[1][2]
Max Solubility in DMSO 100 mM[1][2]
Storage Room Temperature (solid)[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound hydrochloride (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Experimental aqueous buffer (e.g., PBS, Tyrode's buffer), sterile and pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (100 mM in DMSO):

    • Aseptically weigh the required amount of this compound hydrochloride.

    • Add the appropriate volume of DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Working Solution Preparation (Example for a 10 µM final concentration):

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, prepare a 1 mM intermediate solution by diluting 10 µL of the 100 mM stock into 990 µL of pre-warmed aqueous buffer.

    • Prepare the final 10 µM working solution by diluting 10 µL of the 1 mM intermediate solution into 990 µL of pre-warmed aqueous buffer.

    • Add the intermediate solution dropwise to the final volume of buffer while gently vortexing.

    • Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a method to assess the inhibitory effect of this compound on serotonin-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Serotonin (5-HT) solution.

  • This compound working solutions at various concentrations.

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Allow the PRP to rest for at least 30 minutes at 37°C.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Aggregation Assay:

    • Pipette PRP into the aggregometer cuvettes.

    • Add the desired concentration of this compound working solution or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Add the platelet agonist (e.g., a submaximal concentration of ADP followed by 5-HT) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the concentration-response curve to determine the IC₅₀ value of this compound.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Precipitation of this compound Precipitation Precipitation Observed SolventShock Solvent Shock Precipitation->SolventShock Cause HighConcentration High Final Concentration Precipitation->HighConcentration Cause Disproportionation Disproportionation (pH issue) Precipitation->Disproportionation Cause TempFluctuation Temperature Fluctuation Precipitation->TempFluctuation Cause GradualDilution Solution: Gradual/Serial Dilution SolventShock->GradualDilution MaxSolubility Solution: Determine Max Soluble Conc. HighConcentration->MaxSolubility pH_Control Solution: Use Acidic Buffer Disproportionation->pH_Control TempControl Solution: Maintain Constant Temp. TempFluctuation->TempControl

Caption: A troubleshooting guide for this compound precipitation.

experimental_workflow cluster_workflow Experimental Workflow: Platelet Aggregation Assay Start Start BloodCollection 1. Collect Blood (3.2% Sodium Citrate) Start->BloodCollection PRP_PPP_Prep 2. Prepare PRP and PPP (Centrifugation) BloodCollection->PRP_PPP_Prep PlateletAdjust 3. Adjust Platelet Count in PRP PRP_PPP_Prep->PlateletAdjust AggregometerSetup 4. Calibrate Aggregometer (37°C, PRP=0%, PPP=100%) PlateletAdjust->AggregometerSetup Incubation 5. Incubate PRP with this compound or Vehicle AggregometerSetup->Incubation AddAgonist 6. Add Agonist (e.g., 5-HT) Incubation->AddAgonist Record 7. Record Light Transmission AddAgonist->Record Analyze 8. Analyze Data (IC50) Record->Analyze End End Analyze->End signaling_pathway cluster_pathway 5-HT2A Receptor Signaling in Platelets Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates R96544 This compound R96544->HTR2A Inhibits Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates PlateletActivation Platelet Shape Change & Granule Release Ca2_release->PlateletActivation PKC_activation->PlateletActivation Aggregation Platelet Aggregation PlateletActivation->Aggregation

References

Determining the optimal dose of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal dose of R-96544. The content is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of the prodrug R-102444. It functions as a potent, competitive, and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] Its high affinity for the 5-HT2A receptor allows it to inhibit serotonin-induced physiological responses.[1]

Q2: What are the potential therapeutic applications of this compound?

A2: Based on its potent antiplatelet activity and its effects in experimental models of pancreatitis, this compound has potential applications in treating conditions where 5-HT2A receptor activation plays a pathological role. These may include thrombotic disorders and acute or chronic pancreatitis.[1][3]

Q3: How should this compound be stored and handled?

A3: this compound should be stored as a solid at -20°C in a sealed container, protected from moisture. For solvent-based stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.

Q4: In which experimental models has this compound shown efficacy?

A4: this compound has demonstrated significant efficacy in several preclinical models. It inhibits platelet aggregation in platelets from various species, including humans, monkeys, and rats.[1] It has also been shown to attenuate the severity of acute and chronic pancreatitis in rodent models.[3]

Troubleshooting Guides

In Vitro Experiments (e.g., Platelet Aggregation Assays)
Issue Potential Cause Troubleshooting Steps
High variability in platelet aggregation results 1. Inconsistent sample handling and preparation.[4] 2. Variable platelet counts in platelet-rich plasma (PRP). 3. Use of inappropriate anticoagulant or incorrect concentration.1. Standardize blood collection and processing protocols. Minimize trauma to platelets during collection. 2. Adjust platelet count in PRP to a consistent concentration (e.g., 200-400 x 10⁹/L) using platelet-poor plasma (PPP). 3. Use 3.2% or 3.8% sodium citrate (B86180) as the anticoagulant. Ensure the correct blood-to-anticoagulant ratio (typically 9:1).
No or low inhibition of aggregation by this compound 1. Degraded this compound stock solution. 2. Suboptimal concentration of the aggregating agent (e.g., 5-HT, ADP). 3. Insufficient incubation time with this compound.1. Prepare fresh stock solutions of this compound. 2. Titrate the concentration of the agonist to find a submaximal concentration that allows for the detection of inhibition. 3. Ensure adequate pre-incubation of platelets with this compound before adding the agonist (e.g., 3-5 minutes).
Precipitation of this compound in assay buffer 1. Poor solubility of this compound in the aqueous buffer. 2. The final concentration of the solvent (e.g., DMSO) is too high.1. Prepare a high-concentration stock solution in a suitable solvent like DMSO. 2. Keep the final solvent concentration in the assay low (e.g., <0.5%) to avoid precipitation and off-target effects.
In Vivo Experiments (e.g., Animal Models of Pancreatitis)
Issue Potential Cause Troubleshooting Steps
High mortality in pancreatitis models 1. The severity of pancreatitis induction is too high for the animal strain. 2. Animal stress or underlying health issues. 3. Inconsistent administration of the inducing agent (e.g., caerulein).1. Adjust the dose or frequency of the inducing agent. For example, in the caerulein (B1668201) model, reduce the number of hourly injections. 2. Ensure proper acclimatization of animals and maintain a clean, stress-free environment. 3. Ensure accurate and consistent intraperitoneal or subcutaneous injections.
No significant therapeutic effect of this compound 1. Inappropriate dose or route of administration. 2. Timing of this compound administration is not optimal relative to disease induction. 3. Insufficient statistical power.1. Conduct a dose-response study based on published preclinical data (see Data Presentation section). Consider the route of administration (e.g., subcutaneous, oral for the prodrug R-102444). 2. Test different treatment schedules (e.g., prophylactic vs. therapeutic). 3. Increase the number of animals per group to ensure the study is adequately powered.
High variability in pancreatitis severity markers 1. Inconsistent diet intake in the choline-deficient, ethionine-supplemented (CDE) model.[1] 2. Differences in age, sex, or weight of the animals.[1] 3. Variable tissue harvesting and processing.1. Ensure equal access to the CDE diet for all animals in the experimental group. 2. Use animals of the same sex and within a narrow age and weight range.[1] 3. Standardize the protocol for blood and pancreas tissue collection and processing.

Data Presentation

Preclinical Dose-Ranging Data for this compound and its Prodrug R-102444
Experiment Animal Model Compound Dose Range Route of Administration Observed Effect Reference
Ex Vivo Platelet Aggregation RabbitThis compoundNot specifiedIntravenousSignificant inhibition of 5-HT-induced platelet aggregation.[1]
Ex Vivo Platelet Aggregation RatR-102444Not specifiedOralSignificant inhibition of platelet aggregation.[1]
Acute Pancreatitis Rat (Caerulein-induced)R-10244410 - 100 mg/kgOralDose-dependent reduction in serum amylase and lipase (B570770).[3]
Acute Pancreatitis Rat (Duct ligation)R-1024440.3 - 10 mg/kgOralDose-dependent reduction in serum amylase and lipase.[3]
Acute Pancreatitis Mouse (CDE diet-induced)This compound10 - 100 mg/kg (bid)SubcutaneousDose-dependent reduction in serum amylase and pancreatic necrosis.[3]
Chronic Pancreatitis Rat (Wistar Bonn/Kobori)R-1024440.017% and 0.17% in dietOral (in diet)Suppression of pancreatic atrophy and parenchymal destruction.[3]

Experimental Protocols

Note: The following are representative protocols. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from human donors or animal subjects into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to 250-300 x 10⁹/L using PPP.

    • Pre-warm the PRP sample to 37°C for 5 minutes.

    • Add the desired concentration of this compound or vehicle (e.g., DMSO, final concentration <0.5%) to the PRP and incubate for 3-5 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding an agonist such as serotonin (B10506) (5-HT) or a combination of 5-HT and a sub-threshold concentration of ADP.

    • Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.

Caerulein-Induced Acute Pancreatitis in Rats
  • Animal Preparation:

    • Use male Wistar rats (200-250g).

    • Fast the rats for 12-18 hours before the experiment, allowing free access to water.

  • Induction of Pancreatitis:

    • Induce acute pancreatitis by giving hourly intraperitoneal (i.p.) injections of caerulein (e.g., 20 µg/kg) for a total of 4-6 hours.

  • Dosing with R-102444 (Prodrug):

    • Administer R-102444 orally at doses ranging from 0.3 to 100 mg/kg, depending on the pancreatitis induction method (see table above), typically 30-60 minutes before the first caerulein injection.

  • Sample Collection and Analysis:

    • Euthanize the animals at a predetermined time point after the final caerulein injection (e.g., 6-12 hours).

    • Collect blood via cardiac puncture to measure serum amylase and lipase levels.

    • Harvest the pancreas for histological analysis (e.g., H&E staining to assess edema, inflammation, and necrosis).

Mandatory Visualization

Signaling Pathway of the 5-HT2A Receptor

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol R96544 This compound HT2A 5-HT2A Receptor R96544->HT2A Blocks Serotonin Serotonin (5-HT) Serotonin->HT2A Activates Gq11 Gq/11 HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation) PKC->Response Leads to Ca_release->Response Leads to

Caption: 5-HT2A receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Dose Determination

G cluster_setup Phase 1: Experimental Setup cluster_dosing Phase 2: Dosing and Induction cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome A Select Animal Model (e.g., Rat, Mouse) B Choose Pancreatitis Induction Method (e.g., Caerulein, CDE Diet) A->B C Acclimatize Animals B->C D Divide into Groups: - Vehicle Control - this compound (Low Dose) - this compound (Mid Dose) - this compound (High Dose) C->D E Administer this compound or Vehicle (e.g., s.c., p.o.) D->E F Induce Pancreatitis E->F G Monitor Animals and Collect Samples (Blood, Pancreas) F->G H Biochemical Analysis (Amylase, Lipase) G->H I Histological Analysis (Edema, Necrosis) G->I J Determine Dose-Response Relationship H->J I->J K Identify Optimal Dose J->K

Caption: Workflow for determining the optimal dose of this compound in animal models.

References

Improving the bioavailability of R-96544

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges that may arise during experiments aimed at improving the bioavailability of R-96544.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective 5-HT2A receptor antagonist. It is the active metabolite of the prodrug R-102444.[1][2] The hydrochloride salt of this compound is soluble in water and DMSO.[3][4]

Q2: Why is my in vivo efficacy with this compound lower than expected based on in vitro potency?

Low in vivo efficacy despite high in vitro potency can be attributed to poor bioavailability. Several factors can influence a drug's bioavailability, including its solubility, permeability across biological membranes, and first-pass metabolism. Although this compound hydrochloride is water-soluble, the free base form may have different solubility characteristics.

Q3: What is the relationship between this compound and R-102444?

R-102444 is a prodrug of this compound. A prodrug is an inactive compound that is converted into an active drug in the body.[5][6][7] Oral administration of R-102444 has been shown to be effective in in vivo studies, indicating its conversion to the active form, this compound.[1] This prodrug strategy is a common method used to improve the oral bioavailability of a drug.[8][9]

Q4: Can I administer this compound directly, or should I use the prodrug R-102444 for in vivo studies?

While this compound can be administered directly, especially for intravenous routes, the prodrug R-102444 is designed for improved oral absorption.[1] If you are experiencing low efficacy with oral administration of this compound, using the prodrug R-102444 may improve its bioavailability.

Troubleshooting Guide

Issue 1: Poor in vivo response after oral administration of this compound
Possible Cause Troubleshooting Step
Low aqueous solubility of the free baseAlthough the hydrochloride salt is soluble, the free base in the gastrointestinal tract might precipitate. Consider formulation strategies to maintain solubility.
Poor membrane permeabilityThe physicochemical properties of this compound may limit its ability to cross the intestinal epithelium.
First-pass metabolismThis compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
Issue 2: Inconsistent results between different in vivo experiments
Possible Cause Troubleshooting Step
Variability in vehicle/formulation preparationEnsure consistent and standardized procedures for preparing your dosing solutions or suspensions.
Physiological variability in animal modelsFactors such as diet, age, and gut microbiome can influence drug absorption. Standardize these conditions as much as possible.
Incomplete conversion of prodrug (if using R-102444)Investigate the metabolic conversion of R-102444 to this compound in your animal model.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Weight391.94 g/mol [3][4]
FormulaC₂₂H₂₉NO₃·HCl[3]
Solubility (Water)Soluble to 100 mM[3][4]
Solubility (DMSO)Soluble to 100 mM[3][4]
Purity≥98%[3]
CAS Number167144-80-1[3]

Table 2: Hypothetical Comparison of Formulation Strategies for Improving Oral Bioavailability of this compound

Formulation StrategyDescriptionPotential Advantages for this compoundKey Experimental Readout
Prodrug (R-102444) A bioreversible derivative that is converted to the active drug in vivo.Increased lipophilicity for enhanced membrane permeability.Plasma concentration of this compound over time.
Solid Dispersion Dispersing the drug in a hydrophilic carrier to improve dissolution.May enhance the dissolution rate of the free base form.In vitro dissolution profile; in vivo pharmacokinetic parameters.
Lipid-Based Formulation Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).Can improve solubility and take advantage of lipid absorption pathways.Droplet size analysis; in vivo bioavailability studies.
Nanoparticle Formulation Reducing particle size to the nanometer range to increase surface area.Can significantly improve the dissolution rate.Particle size and zeta potential; tissue distribution studies.

Experimental Protocols

Protocol 1: Evaluation of Oral Bioavailability
  • Animal Model: Select an appropriate animal model (e.g., rats, mice).

  • Drug Administration:

    • Intravenous (IV) group: Administer a known dose of this compound hydrochloride intravenously to determine the systemic clearance and volume of distribution.

    • Oral (PO) group: Administer the test formulation of this compound or R-102444 orally.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2 - paddle).

  • Dissolution Medium: Select a medium that mimics the gastrointestinal fluids (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Procedure:

    • Place the formulation containing a known amount of this compound in the dissolution vessel.

    • Stir the medium at a constant speed and maintain a constant temperature (37°C).

    • Withdraw samples of the dissolution medium at specified time intervals.

  • Analysis: Determine the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Visualizations

prodrug_conversion R102444 R-102444 (Prodrug) Orally Administered Absorption Intestinal Absorption R102444->Absorption Metabolism In vivo Metabolism (e.g., by esterases) Absorption->Metabolism R96544 This compound (Active Drug) in Systemic Circulation Metabolism->R96544 Conversion Target 5-HT2A Receptor R96544->Target Pharmacological Effect

Caption: Prodrug strategy for this compound.

bioavailability_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation Prepare this compound Formulation (e.g., solution, suspension, solid dispersion) Dissolution Dissolution Testing Formulation->Dissolution Permeability Permeability Assay (e.g., Caco-2) Formulation->Permeability Dosing Oral Administration to Animal Model Dissolution->Dosing Proceed if dissolution is adequate Permeability->Dosing Proceed if permeability is promising Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Experimental workflow for evaluating oral bioavailability.

troubleshooting_tree Start Low In Vivo Efficacy of this compound CheckSolubility Is the formulation a clear solution? Start->CheckSolubility CheckPermeability Is in vitro permeability high? CheckSolubility->CheckPermeability Yes ImproveSolubility Action: Improve solubility (e.g., solid dispersion, co-solvents) CheckSolubility->ImproveSolubility No CheckMetabolism Is the compound metabolically stable? CheckPermeability->CheckMetabolism Yes ImprovePermeability Action: Improve permeability (e.g., use prodrug R-102444, permeation enhancers) CheckPermeability->ImprovePermeability No AddressMetabolism Action: Address metabolism (e.g., co-administer with metabolic inhibitors - research setting only) CheckMetabolism->AddressMetabolism No Success Expected Improvement in Bioavailability CheckMetabolism->Success Yes ImproveSolubility->Success ImprovePermeability->Success AddressMetabolism->Success

Caption: Troubleshooting poor in vivo efficacy of this compound.

References

Technical Support Center: R-96544 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response experiments with R-96544, a potent and selective 5-HT2A receptor antagonist.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of the novel 5-HT2A receptor antagonist, R-102444.[1] It functions as a potent, competitive, and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Its high affinity for the 5-HT2A receptor is demonstrated by a low Kᵢ value.[3]

Q2: In what experimental systems has the dose-response of this compound been characterized?

The pharmacological effects of this compound have been studied in various in vitro and ex vivo models, including:

  • Platelet Aggregation: this compound demonstrates concentration-dependent inhibition of serotonin (5-HT)-induced platelet aggregation in platelets from various species, including humans.[1]

  • Vascular Contraction: In isolated rat caudal artery preparations, this compound competitively antagonizes 5-HT-induced contractions.[1]

  • Pancreatitis Models: The prodrug of this compound, R-102444, has shown dose-dependent protective effects in experimental models of acute and chronic pancreatitis.[4]

Q3: My this compound dose-response curve for 5-HT antagonism doesn't show a parallel rightward shift. What could be the issue?

A non-parallel shift in the dose-response curve for an antagonist can indicate several possibilities. For a competitive antagonist like this compound, a parallel shift is expected.[1] If you observe a non-parallel shift, consider the following:

  • Non-equilibrium conditions: Ensure that the tissue or cells are pre-incubated with this compound for a sufficient duration to reach equilibrium before adding the agonist (5-HT).

  • Incorrect agonist concentration range: The concentrations of 5-HT used should span the full dose-response range, from no effect to a maximal effect.

  • Compound instability: Verify the stability of this compound in your experimental buffer and at the working temperature.

  • Off-target effects at high concentrations: At very high concentrations, the compound may exert non-specific effects that alter the shape of the dose-response curve.

  • Cell or tissue health: Ensure the viability and responsiveness of your biological preparation.

Q4: The IC₅₀ value I'm obtaining for this compound in my platelet aggregation assay is higher than expected. What are the potential causes?

Several factors can influence the apparent IC₅₀ value:

  • Agonist Concentration: The IC₅₀ of a competitive antagonist is dependent on the concentration of the agonist used. A higher concentration of 5-HT will require a higher concentration of this compound to achieve 50% inhibition, thus shifting the IC₅₀ to the right.

  • Platelet Preparation: The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can affect the results. Ensure consistency in your preparation method.

  • Incubation Time: The pre-incubation time with this compound before adding the agonist is crucial. Insufficient incubation can lead to an underestimation of potency (higher IC₅₀).

  • Reagent Quality: Verify the purity and concentration of your this compound stock solution. Degradation of the compound will lead to a loss of potency.

  • Donor Variability: Platelet reactivity can vary between donors. It is advisable to use platelets from multiple donors to obtain more robust data.

Data Presentation

This compound Binding Affinity and Potency
ParameterReceptor/SystemValueSpeciesReference
Kᵢ5-HT₂ₐ Receptor1.6 nMCat[3]
IC₅₀5-HT₂ Receptor2.2 nMNot Specified[3]
IC₅₀α₁-adrenergic Receptor310 nMNot Specified[3]
IC₅₀D₂ Dopamine Receptor2400 nMNot Specified[3]
pA₂5-HT₂ₐ Receptor (Rat Caudal Artery)10.4Rat[1]
This compound Activity in Pancreatitis Models (Administered as Prodrug R-102444)
ModelAdministration RouteEffective Dose RangeEffectSpeciesReference
Caerulein-induced Acute PancreatitisOral10 - 100 mg/kgDose-dependent reduction in serum amylase and lipaseRat[4]
Pancreatic Duct Ligation-induced Acute PancreatitisOral0.3 - 10 mg/kgDose-dependent reduction in serum amylase and lipaseRat[4]
Choline-deficient, ethionine-supplemented diet-induced Acute PancreatitisSubcutaneous (as this compound)10 - 100 mg/kgDose-dependent reduction in serum amylase and attenuation of pancreatic necrosisMouse[4]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on 5-HT-induced platelet aggregation.

Materials:

  • Freshly drawn whole blood from healthy donors in sodium citrate (B86180) tubes.

  • This compound hydrochloride stock solution (e.g., in DMSO or water).[3]

  • Serotonin (5-HT) stock solution.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aggregometer.

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the platelets. The supernatant is the PPP, which is used to set the 100% aggregation baseline.

  • Adjust Platelet Count: If necessary, adjust the platelet count in the PRP using PPP to a standardized concentration.

  • Pre-incubation with this compound: Place a known volume of PRP in the aggregometer cuvette. Add various concentrations of this compound (or vehicle control) and incubate for a defined period (e.g., 5-10 minutes) at 37°C with stirring.

  • Induce Aggregation: Add a submaximal concentration of 5-HT to induce platelet aggregation and record the change in light transmittance for a set time.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation response compared to the vehicle control. Plot the % inhibition against the log concentration of this compound to determine the IC₅₀ value.

Rat Caudal Artery Contraction Assay (Schild Analysis)

This protocol describes a method to determine the competitive antagonism of this compound on 5-HT-induced vascular smooth muscle contraction.

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution.

  • This compound hydrochloride stock solution.

  • Serotonin (5-HT) stock solution.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and dissect the caudal artery. Clean the artery of adhering connective tissue and cut it into rings (2-3 mm in length).

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60-90 minutes, with periodic washing.

  • Control Curve: Obtain a cumulative concentration-response curve for 5-HT by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue extensively to return to baseline. Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

  • Second Curve: In the presence of this compound, repeat the cumulative concentration-response curve for 5-HT.

  • Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

  • Schild Plot Analysis: The dose-response curves to 5-HT should be shifted to the right in a parallel manner in the presence of increasing concentrations of this compound.[1] A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve. A slope of the Schild regression line that is not significantly different from unity is indicative of competitive antagonism.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_tissue Prepare Tissue/Cells (e.g., Platelets, Artery Rings) start->prep_tissue equilibration Equilibration prep_tissue->equilibration pre_incubation Pre-incubation with This compound or Vehicle equilibration->pre_incubation agonist_addition Add Agonist (5-HT) in Cumulative Doses pre_incubation->agonist_addition record_response Record Response (e.g., Aggregation, Contraction) agonist_addition->record_response dose_response_curve Plot Dose-Response Curve record_response->dose_response_curve parameter_determination Determine IC50 / pA2 (Schild Plot) dose_response_curve->parameter_determination end End parameter_determination->end

Caption: Experimental workflow for this compound dose-response analysis.

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor gq Gq Protein Activation receptor->gq serotonin Serotonin (5-HT) serotonin->receptor Agonist Binding r96544 This compound r96544->receptor Competitive Antagonist Binding (Inhibition) plc Phospholipase C (PLC) Activation gq->plc downstream Downstream Signaling (IP3, DAG, Ca2+ mobilization) plc->downstream response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) downstream->response

Caption: this compound mechanism of action at the 5-HT2A receptor.

References

Mitigating potential side effects of R-96544 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R-96544 In Vivo Studies

Disclaimer: The following information is provided for illustrative purposes to demonstrate a comprehensive technical support resource for a compound in preclinical development. For this guide, "this compound" is treated as a hypothetical tyrosine kinase inhibitor targeting the "Growth Factor Receptor Pathway" (GFRP) for oncological applications. This allows for a detailed exploration of mitigating potential side effects in a relevant context for drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss (>15%) in our mouse xenograft models treated with this compound, even at doses required for tumor growth inhibition. What are the potential causes and how can we mitigate this?

A1: Significant weight loss is a common adverse effect with tyrosine kinase inhibitors (TKIs) and can be multifactorial. The primary suspected causes are:

  • On-target effects in the gastrointestinal (GI) tract: The GFRP pathway may play a role in the homeostasis of the GI epithelium. Inhibition can lead to mucositis or diarrhea, reducing nutrient absorption.

  • Off-target kinase inhibition: this compound may have unintended effects on kinases essential for metabolic processes.[1][2]

  • General malaise and dehydration: The compound may induce nausea or anorexia, leading to reduced food and water intake.

Troubleshooting and Mitigation Strategies:

  • Dose Optimization: Determine the maximum tolerated dose (MTD) in a separate cohort. It's possible the current dose is too high. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for physiological recovery.[3][4]

  • Supportive Care: Provide supplemental nutrition and hydration. This can include palatable, high-calorie gel diets and subcutaneous fluid administration.

  • Concomitant Medications: Administer anti-diarrheal agents (e.g., loperamide) if diarrhea is observed. Consult with a veterinarian for appropriate dosages.

  • Refine Endpoints: For efficacy studies, consider using tumor growth inhibition as the primary endpoint and a defined body weight loss percentage (e.g., 20%) as a humane endpoint for individual animals.[5]

Q2: Our study animals are developing a skin rash and hair discoloration. Is this a known side effect of this compound?

A2: Yes, dermatological toxicities are a well-documented class effect for many TKIs that target growth factor pathways, as these pathways are also crucial for the health of skin and hair follicles.[6][7] Management is typically supportive, as these side effects are often linked to the on-target activity of the compound. Proactive management can help maintain animal welfare without compromising the study.

Q3: We have noted a statistically significant increase in blood glucose levels in the high-dose group. What is the likely mechanism and should we be concerned?

A3: Hyperglycemia can be an off-target effect resulting from the inhibition of kinases involved in insulin (B600854) signaling pathways. While often manageable in preclinical models, it is crucial to document and understand this effect as it can have clinical implications. Monitoring blood glucose levels and considering dose adjustments are recommended.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality
  • Immediate Action:

    • Perform a gross necropsy on deceased animals to identify potential causes of death (e.g., organ toxicity, hemorrhage).

    • Review animal monitoring records for any preceding clinical signs (e.g., lethargy, labored breathing).

  • Investigation Workflow:

    • Dose Verification: Re-verify the formulation and concentration of this compound to rule out a dosing error.

    • Toxicity Study: If not already done, conduct a dose-range-finding study to establish the MTD.[3]

    • Histopathology: Collect major organs (liver, kidney, heart, lungs, GI tract) for histopathological analysis to identify signs of toxicity.

Issue 2: High Variability in Tumor Growth Inhibition
  • Initial Checks:

    • Tumor Implantation: Ensure consistency in the number of cells implanted and the site of implantation.[8]

    • Animal Health: Confirm that all animals were healthy and of a similar age and weight at the start of the study.

  • Experimental Refinement:

    • Dosing Route and Frequency: Verify that the administration route (e.g., oral gavage, intraperitoneal injection) is being performed consistently.

    • Pharmacokinetics (PK): If variability persists, consider conducting a PK study to assess drug exposure in the animals. High inter-individual variability in drug metabolism could be a factor.

Data Presentation

Table 1: Dose-Response Relationship of this compound on Tumor Growth and Body Weight

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume Change (%)Mean Body Weight Change (%)Incidence of Grade 2+ Diarrhea
Vehicle Control0+250+5.20/10
This compound10+80-1.51/10
This compound25-35-8.94/10
This compound50-65-18.39/10

Table 2: Off-Target Kinase Profiling of this compound

Kinase TargetIC50 (nM)Biological PathwayAssociated Potential Side Effect
GFRP (On-Target) 5 Tumor Proliferation Efficacy, Dermatological Toxicity
Kinase Z850Insulin SignalingHyperglycemia
Kinase V1200Vascular FunctionHypertension

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Xenograft Model
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., A549) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously implant 5 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).[8][9]

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups.

  • Drug Administration and Monitoring:

    • Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound daily via oral gavage at the specified doses.

    • Monitor tumor volume, body weight, and clinical signs of toxicity at least three times per week.

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.

    • Euthanize animals and collect tumors and tissues for further analysis (e.g., pharmacodynamics, histopathology).

Visualizations

GFRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFRP GFRP Receptor GF->GFRP Binds RAS RAS GFRP->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Phosphorylates R96544 This compound R96544->GFRP Inhibits

Caption: Hypothetical GFRP signaling pathway targeted by this compound.

experimental_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring (to ~150 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing with this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume, Body Weight, Clinical Signs treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No analysis Tissue Collection and Analysis endpoint->analysis Yes end End of Study analysis->end

Caption: In vivo efficacy study workflow.

troubleshooting_flowchart start Observation: >15% Body Weight Loss check_diarrhea Is severe diarrhea present? start->check_diarrhea supportive_care Initiate Supportive Care: - Anti-diarrheal agents - Subcutaneous fluids - High-calorie diet check_diarrhea->supportive_care Yes dose_modification Consider Dose Modification: - Reduce dose by 25% - Switch to intermittent dosing check_diarrhea->dose_modification No supportive_care->dose_modification continue_monitoring Continue Close Monitoring dose_modification->continue_monitoring check_improvement Does condition improve? continue_monitoring->check_improvement humane_endpoint Humane Endpoint: Remove from study check_improvement->continue_monitoring Yes check_improvement->humane_endpoint No

Caption: Troubleshooting guide for excessive body weight loss.

References

Validation & Comparative

A Head-to-Head Battle for Platelet Inhibition: R-96544 vs. Sarpogrelate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet therapeutics, the selective antagonism of the serotonin (B10506) 5-HT2A receptor presents a key strategy for mitigating thrombotic events. This guide provides a detailed comparison of two prominent 5-HT2A receptor antagonists, R-96544 and sarpogrelate (B137540), offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in platelet inhibition, supported by available experimental data and detailed methodologies.

Executive Summary

Quantitative Comparison of Platelet Inhibition

Direct comparative studies providing IC50 values for both this compound and sarpogrelate under identical experimental conditions are limited. However, existing research provides valuable insights into their relative potencies.

One study directly compared the antiplatelet effects of this compound with sarpogrelate and its active metabolite, M-1. The findings indicated that this compound and its parent compound, R-102444, exhibited more potent antiplatelet effects than both sarpogrelate and M-1.

While a direct side-by-side IC50 comparison from a single study is not available in the public domain, an independent study provides a benchmark for sarpogrelate's inhibitory activity.

Table 1: In Vitro Inhibition of Collagen-Induced Platelet Aggregation

CompoundIC50 (µM)SpeciesSample TypeAgonist
Sarpogrelate66.8 ± 12.9[1]RatWhole BloodCollagen

Note: A direct IC50 value for this compound under identical conditions (collagen-induced aggregation in rat whole blood) is not available in the cited literature. However, another study demonstrated that this compound is a more potent inhibitor than sarpogrelate.

Mechanism of Action: Targeting the 5-HT2A Receptor

Both this compound and sarpogrelate are selective antagonists of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) located on the surface of platelets.[2][3][4] Serotonin (5-hydroxytryptamine, 5-HT), released from dense granules of activated platelets, acts as a key signaling molecule that amplifies the aggregation response initiated by other agonists like thrombin, ADP, and collagen.

By binding to the 5-HT2A receptor, this compound and sarpogrelate competitively block the binding of serotonin, thereby inhibiting the downstream signaling cascade that leads to platelet activation, shape change, and aggregation.[2][4]

G cluster_platelet Platelet Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds to Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC_Activation PLC Activation Gq_Protein->PLC_Activation IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation R-96544_Sarpogrelate This compound / Sarpogrelate R-96544_Sarpogrelate->5-HT2A_Receptor Antagonizes

Figure 1. Simplified signaling pathway of platelet activation via the 5-HT2A receptor and the inhibitory action of this compound and sarpogrelate.

Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro evaluation of platelet aggregation inhibitors like this compound and sarpogrelate.

In Vitro Whole Blood Aggregation Assay

This method assesses platelet aggregation in a more physiologically relevant environment compared to platelet-rich plasma (PRP).

1. Blood Collection:

  • Whole blood is drawn from healthy, drug-free subjects (human or animal, e.g., Wistar rats).

  • Anticoagulant, such as trisodium (B8492382) citrate, is immediately added to prevent coagulation.

2. Incubation with Inhibitors:

  • Aliquots of whole blood are incubated with various concentrations of the test compounds (this compound or sarpogrelate) or vehicle (e.g., DMSO) for a specified period at 37°C.[1]

3. Induction of Platelet Aggregation:

  • Platelet aggregation is initiated by adding an agonist. Common agonists include:

    • Collagen: A potent physiological agonist that initiates platelet adhesion and activation.[1]

    • Serotonin (5-HT) in combination with a subthreshold concentration of another agonist (e.g., ADP or collagen): This method specifically assesses the amplification effect of serotonin on platelet aggregation.[1]

4. Measurement of Aggregation:

  • Platelet aggregation is measured using an impedance aggregometer. The change in electrical impedance between two electrodes is monitored as platelets aggregate on their surface.

  • The extent of aggregation is typically quantified as the area under the aggregation curve (AUC) or the maximum aggregation percentage.

5. Data Analysis:

  • The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

  • IC50 values (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Platelet Aggregation Assay Blood_Collection 1. Whole Blood Collection Incubation 2. Incubation with This compound or Sarpogrelate Blood_Collection->Incubation Agonist_Addition 3. Addition of Platelet Agonist (e.g., Collagen, 5-HT + ADP) Incubation->Agonist_Addition Aggregation_Measurement 4. Measurement of Aggregation (Impedance Aggregometry) Agonist_Addition->Aggregation_Measurement Data_Analysis 5. IC50 Determination Aggregation_Measurement->Data_Analysis

Figure 2. A typical experimental workflow for determining the in vitro antiplatelet activity of this compound and sarpogrelate.

Conclusion

The available evidence strongly suggests that this compound is a more potent 5-HT2A receptor antagonist and inhibitor of platelet aggregation than sarpogrelate. This enhanced potency makes this compound and its parent compound, R-102444, promising candidates for further investigation in the development of next-generation antiplatelet therapies. For a definitive quantitative comparison, a head-to-head study evaluating the IC50 values of both compounds under identical, standardized experimental conditions is warranted. Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to ensure robust and reproducible data in future comparative studies.

References

A Head-to-Head Comparison of R-96544 and Ketanserin as 5-HT2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the serotonin (B10506) 2A (5-HT2A) receptor is a critical decision. This guide provides an objective comparison of two prominent antagonists, R-96544 and ketanserin (B1673593), supported by experimental data to aid in this selection process.

This comparison guide delves into the pharmacological profiles of this compound and ketanserin, focusing on their binding affinities, functional activities, and selectivity. The information is presented to offer a clear, data-driven overview of their respective characteristics as 5-HT2A antagonists.

At a Glance: Key Pharmacological Parameters

To facilitate a direct comparison, the following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and ketanserin at the 5-HT2A receptor and other relevant receptors.

Table 1: Binding Affinity (Ki) in nM

Compound5-HT2Aα1-adrenergicHistamine (B1213489) H1
This compound1.6--
Ketanserin~0.85[1]High Affinity[2]High Affinity[2]

Table 2: Functional Potency (IC50) in nM

Compound5-HT2α1-adrenergicD2 dopamine5-HT15-HT3β-adrenergic
This compound2.231024003700> 5000> 5000
Ketanserin------

Note: A comprehensive IC50 profile for ketanserin across this specific panel of receptors was not available in the reviewed literature under directly comparable conditions.

In-Depth Pharmacological Profiles

This compound: A Potent and Selective 5-HT2A Antagonist

This compound is the active metabolite of the prodrug R-102444.[3] It is characterized as a potent, competitive, and highly selective 5-HT2A receptor antagonist.[3] Experimental data demonstrates its high affinity for the 5-HT2A receptor with a Ki value of 1.6 nM. Its selectivity is a key feature, with significantly lower affinity for other receptors, including α1-adrenergic, D2 dopamine, 5-HT1, 5-HT3, and β-adrenergic receptors, as indicated by its IC50 values.

Functionally, this compound has been shown to inhibit 5-HT-induced platelet aggregation and pressor responses in vivo. In studies on rat caudal artery contraction, this compound caused a parallel shift to the right of the concentration-response curves for 5-HT, which is characteristic of a competitive antagonist, yielding a pA2 value of 10.4.[3]

Ketanserin: The Archetypal 5-HT2A Antagonist with a Broader Profile

Ketanserin is a well-established and widely used 5-HT2A receptor antagonist.[2] It exhibits high affinity for the 5-HT2A receptor, with a pKi of 9.07, which corresponds to a Ki of approximately 0.85 nM.[1] However, a critical consideration when using ketanserin is its significant affinity for other receptors, notably α1-adrenergic and histamine H1 receptors.[2] This polypharmacology can influence experimental outcomes and should be taken into account when interpreting results.

Ketanserin's antagonism at 5-HT2A receptors leads to the inhibition of serotonin-induced vasoconstriction and platelet aggregation.[4] Its co-existing α1-adrenoceptor antagonist property is thought to be mandatory for its competitive 5-HT2 receptor antagonism in some experimental models.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to characterize these antagonists, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

5-HT2A_Signaling_Pathway 5-HT 5-HT 5-HT2A_Receptor 5-HT2A_Receptor 5-HT->5-HT2A_Receptor Binds Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Ca2+ Release IP3->Ca2+_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular_Response Ca2+_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with 5-HT2A receptors) Incubation Incubate Membranes, Radioligand & Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]ketanserin) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound or Ketanserin) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (Calculate Ki) Scintillation_Counting->Data_Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 5-HT2A antagonists.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor using a radiolabeled ligand such as [3H]ketanserin.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor.
  • Radioligand: [3H]ketanserin.
  • Test Compounds: this compound and ketanserin.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Cold assay buffer.
  • Non-specific Binding Determiner: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM ketanserin).
  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
  • Scintillation Cocktail.
  • 96-well plates.
  • Filtration apparatus.
  • Scintillation counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds (this compound and ketanserin) in assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.
  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (non-labeled ligand), and each concentration of the test compounds.
  • Incubation: To each well, add the membrane preparation, the radioligand, and either assay buffer, non-specific binding determiner, or the test compound. The final volume is typically 200-250 µL. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

1. Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • 5-HT2A Receptor Agonist: e.g., Serotonin (5-HT) or a selective agonist.
  • Test Compounds: this compound and ketanserin.
  • 96- or 384-well black-walled, clear-bottom plates.
  • Fluorescence plate reader with an injection system.

2. Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.
  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye dissolved in assay buffer. Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) in the dark.
  • Washing: Gently wash the cells with assay buffer to remove excess dye.
  • Antagonist Pre-incubation: Add different concentrations of the test compounds (this compound or ketanserin) to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
  • Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
  • Controls: Include wells with cells only (negative control), cells with agonist only (positive control), and cells with different concentrations of the antagonist without the agonist.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.
  • Determine the peak fluorescence response for each well.
  • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
  • Determine the IC50 value of the antagonist from the resulting dose-response curve using non-linear regression analysis.

Conclusion

Both this compound and ketanserin are potent 5-HT2A receptor antagonists. The primary distinguishing factor is their selectivity profile. This compound demonstrates high selectivity for the 5-HT2A receptor over other tested receptors, making it a more suitable tool for studies where specific antagonism of the 5-HT2A receptor is desired to avoid confounding effects from off-target interactions.

Ketanserin, while a potent 5-HT2A antagonist, also exhibits high affinity for α1-adrenergic and histamine H1 receptors. This broader pharmacological profile may be advantageous in certain therapeutic contexts but requires careful consideration in preclinical research where target specificity is paramount. The choice between this compound and ketanserin will ultimately depend on the specific requirements of the research or therapeutic application. For studies demanding high selectivity to dissect the role of the 5-HT2A receptor, this compound presents a clear advantage. For applications where the combined effects of 5-HT2A and α1-adrenergic antagonism are acceptable or even desired, ketanserin remains a relevant and valuable tool.

References

R-96544 Demonstrates Potent Efficacy in Preclinical Models of Pancreatitis and Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tokyo, Japan – New research highlights the significant therapeutic potential of R-96544, a potent and selective 5-HT2A receptor antagonist, in new preclinical models of acute and chronic pancreatitis, as well as in the inhibition of platelet aggregation. The studies, aimed at elucidating the compound's efficacy and mechanism of action, provide a strong basis for its further development as a novel treatment for these conditions. This compound is the active metabolite of the orally administered prodrug R-102444.

The 5-HT2A receptor, a key player in various physiological processes, is implicated in the pathogenesis of pancreatitis and platelet-related thrombotic events. This compound's targeted antagonism of this receptor presents a promising strategy for therapeutic intervention.

Superior Efficacy in Experimental Pancreatitis

In multiple animal models of pancreatitis, this compound and its prodrug, R-102444, demonstrated remarkable efficacy in mitigating the severity of the disease. In a caerulein-induced rat model of acute pancreatitis, oral administration of R-102444 led to a dose-dependent reduction in serum amylase and lipase (B570770) activities, key biomarkers of pancreatic injury.[1] Similarly, in a pancreatic duct ligation model in rats, R-102444 also produced a significant dose-dependent decrease in these enzyme activities.[1]

Furthermore, in a mouse model of acute pancreatitis induced by a choline-deficient, ethionine-supplemented diet, subcutaneous administration of this compound reduced serum amylase activity and dose-dependently attenuated pancreatic necrosis, inflammation, and vacuolization upon histological analysis.[1] In a chronic model using Wistar Bonn/Kobori rats, which spontaneously develop pancreatic fibrosis, dietary administration of R-102444 suppressed the destruction of pancreatic parenchyma and its replacement with adipose tissue, indicating an inhibition of pancreatic atrophy.[1]

Potent Antiplatelet Activity

This compound has also been shown to be a potent inhibitor of platelet aggregation. In vitro studies demonstrated a concentration-dependent inhibition of platelet aggregation induced by serotonin (B10506) (5-HT) in platelets from humans, monkeys, cats, rabbits, rats, and mice.[2] Importantly, the antiplatelet effects of this compound and its prodrug R-102444 were found to be more potent than those of sarpogrelate (B137540) and its active metabolite (M-1), another 5-HT2A receptor antagonist.[2]

Comparative Analysis with Alternative 5-HT2A Receptor Antagonists

To contextualize the performance of this compound, a comparison with other 5-HT2A receptor antagonists, sarpogrelate and ketanserin, is crucial. While all three compounds target the same receptor, their pharmacological profiles and clinical applications show distinctions.

FeatureThis compoundSarpogrelateKetanserin
Mechanism of Action Selective 5-HT2A receptor antagonist5-HT2A receptor antagonistSelective 5-HT2 (S2) receptor antagonist
Primary Therapeutic Areas (Preclinical/Clinical) Pancreatitis, Platelet AggregationPeripheral arterial disease, Diabetic neuropathyHypertension, Biliary fibrosis (preclinical)
Potency (Antiplatelet) More potent than sarpogrelate and its active metabolite[2]--
Pancreatitis Efficacy (Preclinical) Demonstrated efficacy in reducing enzyme levels and histological damage in multiple models[1]-Reduced serum amylase in a caerulein-induced rat model[3]

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound are mediated through its blockade of the 5-HT2A receptor signaling cascade. Upon binding of serotonin, the 5-HT2A receptor activates downstream signaling pathways that contribute to inflammation and platelet aggregation. This compound competitively inhibits this binding, thereby preventing these pathological responses.

G 5-HT2A Receptor Signaling Pathway Inhibition by this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Pathophysiological Outcomes Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates R96544 This compound R96544->5HT2A_Receptor Inhibits Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ Activation of PKC IP3_DAG->Ca_PKC Inflammation Inflammation Ca_PKC->Inflammation Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation

Caption: Inhibition of 5-HT2A receptor signaling by this compound.

The preclinical evaluation of this compound involved standardized experimental workflows to induce and assess pancreatitis and platelet aggregation.

G Experimental Workflow for Pancreatitis Models cluster_0 Induction of Pancreatitis cluster_1 Treatment cluster_2 Assessment A Animal Model Selection (Rat or Mouse) B Induction Method: - Caerulein (B1668201) Injection - Pancreatic Duct Ligation - CDE Diet A->B C Administration of R-102444 (p.o.) or this compound (s.c.) B->C D Control Group (Vehicle Administration) B->D E Blood Sampling for Serum Amylase & Lipase Measurement C->E F Pancreas Tissue Collection C->F D->E D->F G Histopathological Examination (Necrosis, Inflammation, Vacuolization) F->G

Caption: Workflow for preclinical pancreatitis studies.

G Experimental Workflow for Platelet Aggregation Assay cluster_0 Sample Preparation cluster_1 Assay cluster_2 Data Analysis A Collection of Whole Blood (Human or Animal) B Preparation of Platelet-Rich Plasma (PRP) A->B C Incubation of PRP with This compound or Control B->C D Induction of Aggregation with Serotonin (5-HT) C->D E Measurement of Light Transmittance (Aggregometer) D->E F Calculation of % Inhibition of Aggregation E->F

Caption: Workflow for in vitro platelet aggregation assay.

Experimental Protocols

Caerulein-Induced Pancreatitis in Rats: Male Wistar rats are administered intraperitoneal injections of caerulein (20 µg/kg) to induce acute pancreatitis.[1] R-102444 is administered orally at doses ranging from 10 to 100 mg/kg.[1] Serum amylase and lipase levels are measured at specified time points after induction.

Pancreatic Duct Ligation in Rats: Under anesthesia, the pancreatic duct of male Wistar rats is ligated. R-102444 is administered orally at doses ranging from 0.3 to 10 mg/kg.[1] Serum amylase and lipase levels are subsequently measured.

Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis in Mice: Mice are fed a CDE diet to induce acute pancreatitis. This compound is administered subcutaneously at doses of 10-100 mg/kg (twice daily).[1] Serum amylase is measured, and pancreatic tissue is collected for histological evaluation of necrosis, inflammation, and vacuolization.[1]

In Vitro Platelet Aggregation Assay: Platelet-rich plasma (PRP) is prepared from whole blood samples. The PRP is incubated with varying concentrations of this compound. Platelet aggregation is then induced by the addition of serotonin (5-HT). The change in light transmittance, which corresponds to the degree of aggregation, is measured using an aggregometer. The percentage inhibition of aggregation is calculated by comparing the results with a vehicle control.

Conclusion

The presented data strongly support the efficacy of this compound in preclinical models of both pancreatitis and platelet aggregation. Its high potency and selectivity for the 5-HT2A receptor, coupled with favorable outcomes in both acute and chronic disease models, position this compound as a promising candidate for further clinical investigation. These findings are of significant interest to researchers and drug development professionals in the fields of gastroenterology and hematology.

References

R-96544: A Comparative Analysis Against Other Serotonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of R-96544 with other prominent serotonin (B10506) receptor antagonists, focusing on its performance backed by experimental data. This compound, the active metabolite of R-102444, has emerged as a potent and highly selective 5-HT2A receptor antagonist.[1] This document aims to offer an objective analysis of its binding affinity, functional activity, and selectivity profile in contrast to established antagonists such as ketanserin (B1673593) and sarpogrelate (B137540).

Executive Summary

This compound distinguishes itself as a powerful and selective 5-HT2A receptor antagonist.[1] Its high binding affinity for the 5-HT2A receptor is complemented by significantly lower affinity for other serotonin receptor subtypes and non-serotonergic receptors, indicating a favorable selectivity profile. In functional assays, this compound demonstrates potent, competitive antagonism of 5-HT2A receptor-mediated responses, such as vascular contraction and platelet aggregation. Notably, its antiplatelet effects are reported to be more potent than those of sarpogrelate and its active metabolite, M-1.[1]

Data Presentation

Table 1: Comparative Binding Affinities for the 5-HT2A Receptor
CompoundKi (nM)Receptor SourceRadioligandReference
This compound 1.6Not SpecifiedNot SpecifiedTocris Bioscience
Ketanserin5.24Cat Platelet Membranes[3H]ketanserinDe Clerck et al., 1987[2]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of this compound
ReceptorIC50 (nM)
5-HT22.2
α1-adrenergic310
D2 dopamine2400
5-HT13700
5-HT3>5000
β-adrenergic>5000

Data from Tocris Bioscience. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 3: Comparative Functional Antagonism at the 5-HT2A Receptor (Vascular Contraction)
CompoundpA2Tissue PreparationReference
This compound 10.4Rat Caudal ArteryOgawa et al., 2002[1]
Ketanserin9.17Rat Tail ArteryVan Nueten et al., 1995[3]
Sarpogrelate8.53Rat Tail ArteryPersson et al., 1995[4]
(R,S)-M-1 (Sarpogrelate Metabolite)9.04Rat Tail ArteryPersson et al., 1995[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 4: Comparative Inhibition of 5-HT-Induced Platelet Aggregation
CompoundPotencySpeciesReference
This compound More potent than sarpogrelate and M-1Human, Monkey, Cat, Rabbit, Rat, MouseOgawa et al., 2002[1]
Sarpogrelate-Human, Monkey, Cat, Rabbit, Rat, MouseOgawa et al., 2002[1]
M-1 (Sarpogrelate Metabolite)-Human, Monkey, Cat, Rabbit, Rat, MouseOgawa et al., 2002[1]

While the study by Ogawa et al. (2002) states that this compound is more potent, specific IC50 values from a direct comparative study are not provided.

Experimental Protocols

Receptor Binding Assay (General Protocol)

Receptor binding assays are performed to determine the affinity of a compound for a specific receptor. The general procedure involves:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., cat platelet membranes for 5-HT2A) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).

  • Competition: Different concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC50 and subsequently the Ki value of the test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound Solution Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Calculation Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Rat Caudal Artery Contraction Assay (Schild Analysis)

This functional assay measures the ability of an antagonist to inhibit the contraction of vascular smooth muscle induced by an agonist.

  • Tissue Preparation: The caudal artery is dissected from a rat and cut into rings. These rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a 5-HT2A receptor agonist (e.g., serotonin) is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (e.g., this compound) for a set period.

  • Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot. A slope close to unity in the Schild plot is indicative of competitive antagonism.[1]

G Prep Tissue Preparation (Rat Caudal Artery Rings) Equilibrate Equilibration in Organ Bath Prep->Equilibrate Agonist1 Generate Baseline Agonist Concentration-Response Curve (CRC) Equilibrate->Agonist1 Wash Wash Tissue Agonist1->Wash Antagonist Incubate with Antagonist Wash->Antagonist Agonist2 Generate Agonist CRC in Presence of Antagonist Antagonist->Agonist2 Analysis Schild Plot Analysis (Calculate pA2) Agonist2->Analysis

Caption: Workflow for a Schild analysis in a vascular contraction assay.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from a subject (e.g., human, rabbit) into a tube containing an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.

  • Inhibitor Incubation: The test compound (e.g., this compound) is added to the PRP and incubated for a short period.

  • Agonist Addition: An aggregating agent, such as serotonin (5-HT) alone or in combination with ADP, is added to induce platelet aggregation.[1]

  • Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The inhibitory effect of the test compound is determined by comparing the aggregation response in its presence to the response in its absence. The IC50 value can be calculated from a concentration-response curve.

Signaling Pathways

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Activation of the receptor by an agonist like serotonin initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and platelet aggregation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Ca->PKC Activates Response Cellular Response (e.g., Contraction, Aggregation) PKC->Response Leads to ER->Ca Releases

Caption: Simplified 5-HT2A receptor signaling cascade.

References

Head-to-Head Comparison: R-96544 vs. M-1 in 5-HT2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent 5-HT2A receptor antagonists: R-96544 and M-1. The information presented is intended to assist researchers in making informed decisions for their drug development and discovery programs.

Executive Summary

This compound, the active metabolite of R-102444, and M-1, the active metabolite of sarpogrelate, are both potent antagonists of the 5-HT2A receptor, a key target in various physiological processes, including platelet aggregation and vascular smooth muscle contraction.[1] Experimental data indicates that this compound exhibits significantly higher potency and selectivity for the 5-HT2A receptor compared to M-1, positioning it as a potentially more effective therapeutic agent where specific 5-HT2A antagonism is desired.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and M-1, highlighting the differences in their pharmacological profiles.

Table 1: Receptor Binding Affinity and Potency

ParameterThis compoundM-1Reference
5-HT2A Receptor Affinity (Ki) 1.6 nMData not available in provided search results[2]
5-HT2A Receptor Antagonist Potency (pA2) 10.4Data not available in provided search results[1]
Antiplatelet Effect More potent than M-1Less potent than this compound[1]

Table 2: Receptor Selectivity Profile (IC50 values)

ReceptorThis compoundM-1Reference
5-HT2 2.2 nMData not available in provided search results[2]
α1-adrenergic 310 nMData not available in provided search results[2]
D2 dopamine 2400 nMData not available in provided search results[2]
5-HT1 3700 nMData not available in provided search results[2]
5-HT3 > 5000 nMData not available in provided search results[1][2]
β-adrenergic > 5000 nMData not available in provided search results[2]
5-HT2B No inhibitionData not available in provided search results[1]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize and compare this compound and M-1.

In Vitro Platelet Aggregation Assay
  • Objective: To determine the inhibitory effect of the compounds on serotonin (B10506) (5-HT)-induced platelet aggregation.

  • Methodology:

    • Platelet-rich plasma (PRP) is prepared from blood samples obtained from various species (e.g., human, rabbit, rat).

    • Platelet aggregation is induced by the addition of 5-HT, alone or in combination with other aggregating agents like ADP or epinephrine.

    • The test compounds (this compound or M-1) are added at varying concentrations to the PRP prior to the inducing agent.

    • The change in light transmission through the PRP, which corresponds to the degree of platelet aggregation, is measured using an aggregometer.

    • The concentration of the compound that causes 50% inhibition of aggregation (IC50) is calculated.[1]

Receptor Binding Assays
  • Objective: To determine the binding affinity of the compounds for the 5-HT2A receptor and other receptors to assess selectivity.

  • Methodology:

    • Cell membranes expressing the target receptor (e.g., 5-HT2A from cat platelet membranes) are prepared.

    • The membranes are incubated with a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]ketanserin for 5-HT2A).

    • Increasing concentrations of the unlabeled test compound (this compound or M-1) are added to compete with the radiolabeled ligand for binding to the receptor.

    • After incubation, the amount of bound radioactivity is measured.

    • The inhibition constant (Ki) is calculated from the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50).[1]

In Vitro Vascular Contraction Assay (Rat Caudal Artery)
  • Objective: To assess the functional antagonist activity of the compounds on 5-HT2A receptor-mediated smooth muscle contraction.

  • Methodology:

    • Rings of rat caudal artery are mounted in an organ bath containing a physiological salt solution.

    • The arterial rings are contracted by cumulative addition of 5-HT.

    • Concentration-response curves for 5-HT are generated in the absence and presence of fixed concentrations of the antagonist (this compound).

    • The parallel rightward shift of the 5-HT concentration-response curve in the presence of the antagonist is indicative of competitive antagonism.

    • A Schild plot analysis is performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[1]

Mandatory Visualizations

Signaling Pathway of 5-HT2A Receptor Antagonism

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R Agonist Binding Gq_G11 Gq/G11 Protein 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response R96544_M1 This compound / M-1 R96544_M1->5HT2A_R Antagonist Binding (Blocks 5-HT)

Caption: 5-HT2A receptor signaling and antagonism by this compound/M-1.

Experimental Workflow for In Vitro Potency Determination

G cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood PRP Platelet-Rich Plasma (PRP) Blood->PRP Centrifugation Incubation Incubate PRP with This compound or M-1 PRP->Incubation Induction Induce Aggregation (e.g., with 5-HT) Incubation->Induction Measurement Measure Light Transmittance (Aggregometer) Induction->Measurement IC50 Calculate IC50 Value Measurement->IC50 Comparison Compare Potency (this compound vs. M-1) IC50->Comparison

Caption: Workflow for comparing antiplatelet potency of this compound and M-1.

References

R-96544: A Comparative Analysis of a Potent 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, with other notable compounds targeting the same receptor.[1][2][3] The following sections present quantitative potency data, in-depth experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals. This compound is the active metabolite of R-102444 and has demonstrated greater potency than other 5-HT2A receptor antagonists like sarpogrelate (B137540) and its active metabolite, M-1, in preclinical studies.[4]

Potency Comparison of 5-HT2A Receptor Antagonists

The relative potency of this compound and other selected 5-HT2A receptor antagonists is summarized in the table below. The data, presented as Ki and IC50 values, highlight the high affinity and selectivity of this compound for the 5-HT2A receptor.

CompoundReceptorKi (nM)IC50 (nM)SpeciesReference(s)
This compound 5-HT2A 1.6 2.2 -[1][2]
α1-adrenergic-310-[1][2]
D2 dopamine-2400-[1][2]
5-HT1-3700-[1][2]
5-HT3-> 5000-[1][2]
β-adrenergic-> 5000-[1][2]
Sarpogrelate5-HT2A8.39--[5]
M-1 (Sarpogrelate metabolite)5-HT2A--Human[6]
Ketanserin (B1673593)5-HT2A--Rat[7]
Ritanserin5-HT2A-0.9-[8]
Volinanserin (MDL 100,907)5-HT2A0.363.3-5.1-[9][10]
Pruvanserin (EMD 281014)5-HT2A-0.35Human
5-HT2A-1Rat

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound and its comparators, it is crucial to visualize the 5-HT2A receptor signaling pathway and the experimental workflows used to determine their potency.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[1] Upon activation by serotonin (B10506) (5-HT), the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events ultimately modulates various cellular responses. 5-HT2A receptor antagonists, such as this compound, block this pathway by preventing the binding of 5-HT to the receptor.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular 5HT 5-HT (Serotonin) 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R Activates R96544 This compound R96544->5HT2A_R Blocks Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The potency of this compound and its comparators is often determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor.

Radioligand Binding Assay Workflow Start Start Prep Prepare Receptor Membranes (e.g., from CHO-K1 cells expressing human 5-HT2A receptor) Start->Prep Incubate Incubate Membranes with: - Radioligand (e.g., [³H]Ketanserin) - Test Compound (e.g., this compound) at various concentrations Prep->Incubate Separate Separate Bound and Free Radioligand (via vacuum filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (using liquid scintillation counting) Separate->Measure Analyze Analyze Data to Determine IC50 and Ki values Measure->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
Experimental Workflow: 5-HT-Induced Platelet Aggregation Assay

Another key method to assess the functional antagonism of these compounds is the 5-HT-induced platelet aggregation assay. This assay measures the ability of a compound to inhibit the aggregation of platelets stimulated by serotonin.

Platelet Aggregation Assay Workflow Start Start PRP Prepare Platelet-Rich Plasma (PRP) from whole blood Start->PRP Pre_Incubate Pre-incubate PRP with Test Compound (e.g., this compound) or vehicle PRP->Pre_Incubate Induce Induce Platelet Aggregation with 5-HT Pre_Incubate->Induce Measure_Agg Measure Platelet Aggregation (using a platelet aggregometer) Induce->Measure_Agg Analyze_Data Analyze Aggregation Curves to Determine Inhibitory Effect Measure_Agg->Analyze_Data End End Analyze_Data->End

Platelet Aggregation Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a standard method for determining the binding affinity of compounds to the 5-HT2A receptor.

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor.[1]

  • Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

  • Test Compounds: this compound and comparator compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well filter plate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~1-2 nM), and 150 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), 50 µL of [3H]Ketanserin, and 150 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each test compound dilution, 50 µL of [3H]Ketanserin, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate. Wash the filters four times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoid curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT-Induced Platelet Aggregation Assay

This functional assay assesses the ability of a compound to inhibit platelet aggregation mediated by the 5-HT2A receptor.

1. Materials and Reagents:

  • Blood Sample: Whole blood collected from healthy human volunteers into tubes containing 3.8% sodium citrate.

  • Platelet-Rich Plasma (PRP): Prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes.

  • Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Aggregating Agent: Serotonin (5-HT).

  • Test Compounds: this compound and comparator compounds.

  • Platelet Aggregometer.

2. Procedure:

  • PRP Preparation: Collect the PRP and adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Pre-incubation: Place a cuvette with PRP in the aggregometer at 37°C with a stir bar. Add the test compound or vehicle control and incubate for a specified time (e.g., 5-10 minutes).

  • Induction of Aggregation: Add 5-HT to the cuvette to induce platelet aggregation. The final concentration of 5-HT should be one that produces a submaximal aggregation response.

  • Measurement: Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

3. Data Analysis:

  • The maximum percentage of aggregation is determined from the aggregation curve.

  • Compare the maximum aggregation in the presence of the test compound to the control (vehicle) to determine the percentage of inhibition.

  • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

References

In Vivo Validation of R-96544's Antiplatelet Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antiplatelet activity of R-96544, a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. Due to the limited availability of direct in vivo antithrombotic and bleeding data for this compound in publicly accessible literature, this document focuses on its established ex vivo antiplatelet potency in comparison to the well-characterized antiplatelet agents Sarpogrelate, Clopidogrel, and Aspirin (B1665792). Where available, in vivo data for the comparator drugs in established animal models of thrombosis and bleeding are presented to offer a comprehensive framework for evaluating the potential therapeutic profile of this compound.

Executive Summary

This compound, the active metabolite of R-102444, demonstrates significant potential as an antiplatelet agent by selectively targeting the 5-HT2A receptor. Ex vivo studies have shown that this compound and its prodrug exhibit more potent inhibition of platelet aggregation than the established 5-HT2A antagonist, Sarpogrelate[1]. While direct in vivo validation of this compound's effect on thrombus formation and bleeding time is not extensively documented in available literature, this guide provides a comparative landscape using in vivo data from alternative antiplatelet drugs with different mechanisms of action. This allows for an informed perspective on the potential in vivo efficacy and safety profile of this compound.

Mechanism of Action: 5-HT2A Receptor Antagonism

Serotonin (5-HT) plays a crucial role in amplifying platelet aggregation. Upon release from dense granules of activated platelets, 5-HT binds to 5-HT2A receptors on adjacent platelets, leading to a cascade of intracellular signaling events that enhance and sustain the thrombotic response. This compound acts by competitively and selectively blocking this receptor, thereby mitigating the pro-aggregatory effects of serotonin.

cluster_platelet Platelet 5HT Serotonin (5-HT) 5HT2A_Receptor 5-HT2A Receptor 5HT->5HT2A_Receptor Binds PLC Phospholipase C (PLC) 5HT2A_Receptor->PLC Activates R96544 This compound R96544->5HT2A_Receptor Blocks IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Platelet_Aggregation Platelet Aggregation (Amplified) Ca_Mobilization->Platelet_Aggregation

Caption: Signaling pathway of this compound's antiplatelet action.

Comparative Data on Antiplatelet Activity

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the differences in experimental models and methodologies when interpreting these data.

Table 1: Ex Vivo Platelet Aggregation Inhibition
CompoundSpeciesAgonist(s)Key FindingsReference
This compound Human, Monkey, Cat, Rabbit, Rat, Mouse5-HT, 5-HT + ADPConcentration-dependent inhibition. More potent than Sarpogrelate and its active metabolite (M-1).[1]
R-102444 (prodrug) Ratex vivoSignificant inhibition of platelet aggregation after oral administration.[1]
Sarpogrelate Human5-HT + EpinephrineDose-dependent inhibition in stroke patients.
Clopidogrel RabbitADPED50 for inhibition of platelet aggregation (IPA): 1.9 mg/kg/day.[2]
Aspirin HumanArachidonic Acid, Collagen, EpinephrineSignificant decrease in platelet aggregation.[3]
Table 2: In Vivo Antithrombotic Activity
CompoundAnimal ModelSpeciesDosageEfficacy ParameterResultReference
This compound ----Data not available-
Sarpogrelate ----Data not available in searched literature-
Clopidogrel Ferric Chloride-Induced Carotid Artery ThrombosisMouse10 mg/kgVascular Patency100% patency[4]
Clopidogrel Electrically-Induced Carotid Artery ThrombosisRabbit0.3-30 mg/kg/dayThrombus Weight Reduction (%)ED50: 1.6 mg/kg/day[2]
Aspirin Ferric Chloride-Induced Carotid Artery ThrombosisMouse0.15 mg/kg (oral)Thrombus SizeSmaller thrombi in combination with clopidogrel.[5]
Table 3: In Vivo Bleeding Time
CompoundAnimal ModelSpeciesDosageBleeding TimeResultReference
This compound ----Data not available-
Sarpogrelate ----Data not available in searched literature-
Clopidogrel Cuticle Bleeding TimeRabbit0.3-30 mg/kg/dayFold-increase over controlED50: 6.7 mg/kg/day[2]
Aspirin Tail Bleeding TimeMouse-Seconds232.5 sec (vs. 115 sec in control)[6]
Aspirin Template Bleeding TimeHuman600 mgMinutes6.3 ± 1.4 min (vs. 3.5 ± 1 min at baseline)[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and comparison.

Ferric Chloride-Induced Arterial Thrombosis Model

This model is widely used to evaluate the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.

cluster_workflow Ferric Chloride-Induced Thrombosis Workflow start Start animal_prep Animal Preparation (e.g., Mouse, Anesthesia) start->animal_prep expose_artery Surgical Exposure of Carotid Artery animal_prep->expose_artery apply_fecl3 Topical Application of FeCl₃-soaked Filter Paper expose_artery->apply_fecl3 monitor_flow Monitor Blood Flow (Doppler Probe) apply_fecl3->monitor_flow measure_occlusion Measure Time to Occlusion or Thrombus Weight monitor_flow->measure_occlusion end End measure_occlusion->end

Caption: Workflow for the ferric chloride-induced thrombosis model.

Procedure:

  • Animal Preparation: Mice (e.g., C57BL/6) are anesthetized.

  • Surgical Procedure: The common carotid artery is surgically exposed and isolated from surrounding tissue.

  • Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 2.5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce oxidative injury to the vessel wall.

  • Blood Flow Monitoring: A Doppler flow probe is placed around the artery, distal to the injury site, to continuously monitor blood flow.

  • Endpoint Measurement: The primary endpoint is typically the time to complete occlusion (cessation of blood flow) or the weight of the thrombus at a specific time point after injury.

Tail Bleeding Time Assay

This assay is a common method to assess the effect of antiplatelet and anticoagulant drugs on hemostasis.

Procedure:

  • Animal Preparation: The mouse is anesthetized and placed in a restraining device.

  • Tail Transection: A small, standardized segment of the distal tail (e.g., 3 mm) is transected using a sharp blade.

  • Bleeding Measurement: The tail is immediately immersed in pre-warmed saline (37°C). The time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded as the bleeding time. Some protocols measure the total blood loss by quantifying the amount of hemoglobin in the saline.

Conclusion

This compound is a promising antiplatelet agent with a potent and selective 5-HT2A receptor antagonist profile. Ex vivo data strongly suggest superior potency compared to sarpogrelate. However, a comprehensive in vivo validation of its antithrombotic efficacy and bleeding risk is necessary for a complete assessment of its therapeutic potential. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals to design and interpret future in vivo studies of this compound and other novel antiplatelet compounds. Further investigation into established thrombosis and bleeding models will be critical to elucidating the full clinical promise of this compound.

References

A Comprehensive Comparative Analysis of R-96544 and its Prodrug R-102444: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the potent 5-HT2A receptor antagonist, R-96544, and its orally active prodrug, R-102444. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacological, pharmacokinetic, and in vivo efficacy of these compounds based on available experimental data.

Introduction

This compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission.[1] Due to its pharmacological profile, this compound holds therapeutic potential for a range of cardiovascular and other disorders. To overcome potential limitations in oral bioavailability of the active compound, a prodrug, R-102444, was developed. This guide will delve into a comparative analysis of these two molecules, highlighting their distinct yet complementary roles in preclinical research.

Mechanism of Action and Prodrug Conversion

This compound exerts its pharmacological effects by competitively binding to and blocking the 5-HT2A receptor, thereby inhibiting the downstream signaling pathways initiated by serotonin (5-hydroxytryptamine).[1] The prodrug, R-102444, is designed to be inactive in its initial form. Following oral administration, it is absorbed and subsequently metabolized in the body to release the active moiety, this compound. This conversion is a critical step for the in vivo efficacy of R-102444.

cluster_0 In Vivo Environment cluster_1 Target Cell R102444 R-102444 (Prodrug) (Orally Administered) Metabolism Metabolic Conversion (e.g., Esterases) R102444->Metabolism Absorption & First-Pass Metabolism R96544_active This compound (Active Drug) Metabolism->R96544_active Hydrolysis Receptor 5-HT2A Receptor R96544_active->Receptor Antagonism R96544_active->Receptor Signaling Downstream Signaling (e.g., PLC activation, Ca2+ mobilization) Receptor->Signaling Blocks Serotonin Binding Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Signaling->Response cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (e.g., from human, rabbit) PRP Platelet-Rich Plasma (PRP) (Centrifugation) Blood->PRP Incubation Incubate PRP with This compound or Vehicle PRP->Incubation Agonist Add Agonist (e.g., Serotonin +/- ADP) Incubation->Agonist Measurement Measure Light Transmittance (Aggregometer) Agonist->Measurement cluster_model Pancreatitis Induction & Treatment cluster_analysis Outcome Analysis Rats Wistar Rats Treatment Oral Administration of R-102444 or Vehicle Rats->Treatment Induction Intraperitoneal Injection of Caerulein Treatment->Induction Sacrifice Euthanasia at a Defined Time Point Induction->Sacrifice Blood Blood Collection Sacrifice->Blood Pancreas Pancreas Excision Sacrifice->Pancreas Serum Serum Separation Blood->Serum Histo Histological Examination of Pancreas Pancreas->Histo Enzyme Measure Serum Amylase & Lipase Serum->Enzyme

References

Safety Operating Guide

Navigating the Safe Disposal of R-96544: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of R-96544, a potent and selective 5-HT2A receptor antagonist. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.

Core Safety and Handling Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent serotonergic compound necessitates that it be handled as a hazardous substance. The following table summarizes key known data for this compound hydrochloride, which should inform handling and disposal procedures.

PropertyValueSource
Chemical Name (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochlorideN/A
Molecular Formula C₂₂H₂₉NO₃・HClN/A
Molecular Weight 391.94 g/mol N/A
Appearance SolidN/A
Solubility Soluble in water and DMSON/A
Storage Store at room temperatureN/A

General Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Prevent the release of the compound into the environment.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous chemical waste. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with incompatible materials.

2. Waste Collection and Containment:

  • Solid Waste: Collect dry, solid this compound waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof, and shatter-resistant container. Use secondary containment to prevent spills.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.

3. In-Lab Neutralization (Not Recommended): Due to the potent biological activity of this compound, in-lab chemical neutralization is not recommended without a validated and peer-reviewed protocol. Attempting to neutralize the compound without a full understanding of the reaction products could lead to the generation of other hazardous substances.

4. Disposal through Institutional Environmental Health and Safety (EHS):

  • The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department.

  • Contact your EHS office to schedule a pickup for your properly labeled and contained this compound waste.

  • Provide the EHS staff with all available information regarding the compound.

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

R96544_Disposal_Workflow start Generation of This compound Waste segregate Segregate Waste (Solid vs. Liquid, Contaminated Materials) start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container with Secondary Containment segregate->collect_liquid store Store Securely in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end Proper Disposal by EHS contact_ehs->end

This compound Disposal Workflow

Logical Decision-Making for this compound Waste Management

The following diagram outlines the decision-making process for handling materials potentially contaminated with this compound.

R96544_Decision_Tree start Material in Contact with this compound? hazardous_waste Treat as Hazardous Waste start->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste start->non_hazardous No follow_protocol Follow Disposal Protocol: Segregate, Contain, Label, Contact EHS hazardous_waste->follow_protocol

Decision Tree for this compound Waste

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

Essential Safety and Logistical Information for Handling R-96544

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with R-96544, a potent and selective 5-HT2A antagonist, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound hydrochloride is provided in the table below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueReference
Molecular Formula C₂₂H₂₉NO₃・HCl
Molecular Weight 391.94 g/mol
Purity ≥98%
Solubility Soluble to 100 mM in water and DMSO
Storage Store at room temperature.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE_Plan cluster_ppe Required Personal Protective Equipment for this compound ppe_main Personal Protective Equipment (PPE) ppe_eye Eye and Face Protection ppe_main->ppe_eye ppe_hands Hand Protection ppe_main->ppe_hands ppe_body Body Protection ppe_main->ppe_body ppe_resp Respiratory Protection (if dust is generated) ppe_main->ppe_resp

Caption: Required Personal Protective Equipment for handling this compound.

  • Eye and Face Protection: Chemical safety glasses or goggles are required. Use a face shield if there is a risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and replaced if damaged.

  • Body Protection: A laboratory coat or gown should be worn. Ensure it is buttoned and sleeves are down.

  • Respiratory Protection: If handling the solid form and there is a risk of dust generation, a NIOSH-approved respirator is recommended.

Operational Plan: A Step-by-Step Workflow for Handling this compound

This workflow outlines the key procedural steps for the safe handling of this compound from receipt to disposal.

Handling_Workflow cluster_workflow Safe Handling Workflow for this compound start Receiving storage Storage (Room Temperature) start->storage preparation Preparation for Use (Weighing, Dissolving) storage->preparation handling Experimental Use preparation->handling decontamination Decontamination of Work Area handling->decontamination disposal Waste Disposal decontamination->disposal end End of Process disposal->end

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocols
  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound at room temperature in a dry, well-ventilated area, away from incompatible materials.

  • Preparation for Use:

    • Handle the compound in a designated area, such as a chemical fume hood, especially when dealing with the solid form to avoid inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly. As this compound hydrochloride is soluble in water and DMSO, these are appropriate solvents.

  • Experimental Use:

    • Always wear the appropriate PPE.

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

  • Decontamination: After handling, thoroughly clean the work area and any equipment used.

  • Waste Disposal: All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to the disposal plan.

Emergency Procedures

In the event of an exposure or spill, follow these immediate first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Segregation:

    • Collect all waste contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatible.

  • Container Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound hydrochloride"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS or a licensed hazardous waste disposal contractor.

  • Disposal Method:

    • The disposal of chemical waste must be handled by a licensed professional waste disposal service. Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

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